molecular formula C9H11N3 B3026831 (1-Methyl-1H-indazol-4-YL)methanamine CAS No. 1144044-68-7

(1-Methyl-1H-indazol-4-YL)methanamine

Cat. No.: B3026831
CAS No.: 1144044-68-7
M. Wt: 161.20
InChI Key: PHNWDOCBKIJZPF-UHFFFAOYSA-N
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Description

(1-Methyl-1H-indazol-4-YL)methanamine is a useful research compound. Its molecular formula is C9H11N3 and its molecular weight is 161.20. The purity is usually 95%.
BenchChem offers high-quality (1-Methyl-1H-indazol-4-YL)methanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1-Methyl-1H-indazol-4-YL)methanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1-methylindazol-4-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3/c1-12-9-4-2-3-7(5-10)8(9)6-11-12/h2-4,6H,5,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHNWDOCBKIJZPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC(=C2C=N1)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501295742
Record name 1-Methyl-1H-indazole-4-methanamine
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Molecular Weight

161.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1144044-68-7
Record name 1-Methyl-1H-indazole-4-methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1144044-68-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methyl-1H-indazole-4-methanamine
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URL https://comptox.epa.gov/dashboard/DTXSID501295742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Medicinal Chemistry Applications of (1-Methyl-1H-indazol-4-yl)methanamine Scaffolds

[1]

Executive Summary

The (1-Methyl-1H-indazol-4-yl)methanamine scaffold (CAS: 1334405-46-7) represents a high-value pharmacophore in modern drug discovery, particularly within oncology and immunology.[1] Distinguished by its specific N1-methylation and 4-position aminomethyl vector, this moiety serves as a critical bioisostere for isoquinoline and quinazoline cores.[1] It has gained prominence as a key building block for EZH2 methyltransferase inhibitors (e.g., analogs of Tazemetostat), ROCK inhibitors , and PLK4 kinase inhibitors . Its utility lies in the 4-position's ability to project substituents into solvent-exposed regions of ATP-binding pockets or allosteric sites while maintaining a compact, planar aromatic footprint.[1]

Structural Rationale & Pharmacophore Analysis[2]

The utility of (1-Methyl-1H-indazol-4-yl)methanamine stems from three specific structural advantages:

  • N1-Methylation Stability: Unlike unsubstituted indazoles which undergo tautomerization (1H vs. 2H), the N1-methyl group locks the heterocycle into a fixed electronic configuration.[1] This prevents promiscuous binding modes and improves metabolic stability against N-glucuronidation.[1]

  • The 4-Position Vector: The C4-aminomethyl group provides a unique exit vector (approx. 120° relative to the N1-N2 bond).[1] In kinase active sites, this often allows the amine to serve as a linker to solubilizing groups or to form hydrogen bonds with the hinge region backbone (e.g., Glu/Asp residues).

  • Bioisosterism: The scaffold is a validated bioisostere for the 5-isoquinolyl group found in Fasudil (ROCK inhibitor) and the 4-quinazolinyl group, offering improved IP space and often superior physicochemical properties (lower lipophilicity).[1]

Pharmacophore Visualization

The following diagram illustrates the core interactions and vectors provided by this scaffold.

PharmacophoreScaffold(1-Methyl-1H-indazol-4-yl)methanamine CoreN1_MeN1-Methyl Group:Metabolic Block & conformation lockScaffold->N1_Me Stabilizes TautomerC4_AmineC4-Aminomethyl:Linker / H-Bond Donor(Solvent Front)Scaffold->C4_Amine Exit VectorAromaticIndazole Ring:Pi-Pi Stacking(Hydrophobic Pocket)Scaffold->Aromatic Binding Affinity

Caption: Pharmacophore dissection of the (1-Methyl-1H-indazol-4-yl)methanamine scaffold highlighting key interaction points.

Validated Synthetic Methodologies

To ensure reproducibility and scalability, the synthesis of (1-Methyl-1H-indazol-4-yl)methanamine is best approached via a Cyanation-Reduction sequence starting from the commercially available 4-bromo-1-methyl-1H-indazole.[1]

Synthetic Pathway Diagram[2][3][4]

SynthesisSM4-Bromo-1-methyl-1H-indazole(Starting Material)Step1Step 1: Pd-Catalyzed CyanationZn(CN)2, Pd(PPh3)4, DMF, 120°CSM->Step1Intermediate1-Methyl-1H-indazole-4-carbonitrile(Nitrile Intermediate)Step2Step 2: Nitrile ReductionH2 (balloon), Raney Ni, MeOH/NH3OR LiAlH4, THFIntermediate->Step2Product(1-Methyl-1H-indazol-4-yl)methanamine(Target Scaffold)Step1->IntermediateStep2->Product

Caption: Two-step synthetic route from 4-bromo-1-methylindazole to the target methanamine.

Detailed Experimental Protocols
Step 1: Synthesis of 1-Methyl-1H-indazole-4-carbonitrile[1][2]
  • Reagents: 4-Bromo-1-methyl-1H-indazole (1.0 eq), Zinc cyanide (Zn(CN)₂, 0.6 eq), Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq), DMF (anhydrous).

  • Protocol:

    • Charge a dried Schlenk flask with 4-bromo-1-methyl-1H-indazole and Zn(CN)₂ under argon.

    • Add anhydrous DMF (0.2 M concentration relative to substrate) and degas the solution with argon for 15 minutes.

    • Add Pd(PPh₃)₄ quickly to avoid oxidation.[1]

    • Heat the mixture to 120°C for 12–16 hours. Monitor by LC-MS for the disappearance of the bromide (M+H approx. 211/213) and appearance of the nitrile (M+H 158).

    • Workup: Cool to room temperature. Dilute with EtOAc and wash with 1M NH₄OH (to sequester zinc), water, and brine. Dry over Na₂SO₄ and concentrate.

    • Purification: Flash column chromatography (Hexanes/EtOAc gradient). The nitrile typically elutes as a white to off-white solid.[1]

Step 2: Reduction to (1-Methyl-1H-indazol-4-yl)methanamine[1]
  • Reagents: 1-Methyl-1H-indazole-4-carbonitrile, Raney Nickel (slurry in water), Methanol, 7N Ammonia in MeOH.[1]

  • Protocol:

    • Dissolve the nitrile in Methanol (0.1 M).[1] Add 7N NH₃ in MeOH (10% v/v) to suppress secondary amine formation.[1]

    • Add Raney Nickel (approx. 50 wt% of substrate) carefully under an argon blanket (Pyrophoric hazard!).[1]

    • Purge the vessel with Hydrogen gas (H₂) and stir under a H₂ balloon (1 atm) at room temperature for 4–6 hours.

    • Workup: Filter the catalyst through a Celite pad (keep wet to prevent ignition). Rinse with MeOH.[1]

    • Isolation: Concentrate the filtrate in vacuo. The resulting amine is often pure enough for the next step.[1][3] If necessary, purify via amine-functionalized silica or reverse-phase prep-HPLC (using NH₄HCO₃ buffer).[1]

    • Alternative: Lithium Aluminum Hydride (LAH) in THF at 0°C is also effective but requires stricter anhydrous conditions.[1]

Medicinal Chemistry Applications

A. EZH2 Inhibitors (Epigenetics)

The 1-methyl-1H-indazole core is a "privileged structure" for inhibiting EZH2 (Enhancer of Zeste Homolog 2), a methyltransferase overexpressed in lymphomas and solid tumors.[1]

  • Mechanism: Inhibitors like Tazemetostat (EPZ-6438) utilize a 4-substituted indazole.[1] While Tazemetostat uses an amide linker, the methanamine variant allows for the construction of "reverse amide" or urea-linked analogs that explore different vectors in the solvent channel.[1]

  • Design Strategy: Use the amine to couple with 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid.[1] This mimics the pyridone-amide interaction critical for SAM-competitive inhibition [1, 2].[1]

B. ROCK and Kinase Inhibition

In the development of Rho-associated kinase (ROCK) inhibitors, the (1-methyl-1H-indazol-4-yl)methanamine serves as a hinge-binding motif.[1]

  • Bioisosterism: It replaces the 5-aminomethyl-isoquinoline found in older generation inhibitors.[1] The indazole nitrogen (N2) can accept a hydrogen bond from the hinge region, while the 4-aminomethyl group positions a basic center to interact with Asp/Glu residues in the active site.

  • Selectivity: The N1-methyl group often clashes with the "gatekeeper" residue in off-target kinases, thereby improving selectivity for ROCK1/2 or specific tyrosine kinases like VEGFR [3].[1]

Comparative Data: Indazole vs. Isoquinoline Cores

Feature5-Isoquinoline (Traditional)1-Methyl-4-Indazole (Modern)Advantage
LogP 2.1 (Approx)1.8 (Approx)Improved Solubility
Metabolic Liability High (Oxidation at C1)Low (Blocked by N-Me)Better Half-life
H-Bonding 1 Acceptor (Ring N)2 Acceptors (N1, N2)Stronger Hinge Binding
Vector Geometry PlanarPlanarSimilar Binding Mode

References

  • Knutson, S. K., et al. (2012).[1] "A selective inhibitor of EZH2 blocks H3K27 methylation and kills mutant lymphoma cells."[1] Nature Chemical Biology, 8, 890–896. Link

  • Verma, S. K., et al. (2012).[1] "Discovery of EPZ-6438: A Potent and Selective EZH2 Inhibitor."[1] ACS Medicinal Chemistry Letters, 3(12), 1091–1096. Link

  • Shang, E., et al. (2020).[1] "Indazole derivatives as potent PLK4 inhibitors: Design, synthesis and biological evaluation." European Journal of Medicinal Chemistry, 196, 112288. Link

  • BenchChem. (2025).[1][3] "1-Methyl-1H-indazole-4-carbonitrile Synthesis and Properties." BenchChem Technical Notes. Link

  • BLD Pharm. (2025).[1] "(1-Methyl-1H-indazol-4-yl)methanamine hydrochloride Product Data." BLD Pharm Catalog. Link

An In-Depth Technical Guide to (1-Methyl-1H-indazol-4-yl)methanamine: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of (1-Methyl-1H-indazol-4-yl)methanamine, a heterocyclic amine of significant interest in medicinal chemistry. We will delve into its chemical properties, synthesis, spectroscopic characterization, and its emerging role as a valuable scaffold in the development of novel therapeutics, particularly in the realm of oncology.

Core Compound Identification and Properties

(1-Methyl-1H-indazol-4-yl)methanamine is a derivative of indazole, a bicyclic heteroaromatic compound. The strategic placement of the aminomethyl group at the 4-position of the 1-methylindazole core provides a crucial vector for chemical modification and interaction with biological targets.

Table 1: Chemical Identifiers and Physicochemical Properties

PropertyValueSource(s)
Chemical Name (1-Methyl-1H-indazol-4-yl)methanamineN/A
CAS Number 1144044-68-7[1]
Molecular Formula C₉H₁₁N₃[1]
Molecular Weight 161.21 g/mol Calculated
Hydrochloride Salt CAS 1334405-46-7[2]
Hydrochloride MW 197.66 g/mol [2]
Appearance Expected to be an oil or solidN/A
SMILES CN1C=C(C2=CC=CC=C12)CN[1]

Synthesis and Spectroscopic Characterization

While multiple synthetic routes to substituted indazoles exist, a common and effective strategy for the preparation of (1-Methyl-1H-indazol-4-yl)methanamine involves the reduction of the corresponding nitrile precursor, 4-cyano-1-methyl-1H-indazole. This two-step approach offers a reliable pathway to the desired primary amine.

Proposed Synthetic Pathway

The synthesis commences with the methylation of a suitable indazole precursor followed by the introduction of a cyano group, which is then reduced to the aminomethyl functionality.

Synthetic_Pathway A 4-Cyano-1H-indazole B 4-Cyano-1-methyl-1H-indazole A->B Methylation (e.g., MeI, K2CO3) C (1-Methyl-1H-indazol-4-yl)methanamine B->C Reduction (e.g., LiAlH4 or H2/Catalyst) Kinase_Inhibition A (1-Methyl-1H-indazol-4-yl)methanamine (Scaffold) B Derivative Library Synthesis A->B Chemical Modification C Kinase Screening Assays B->C Biological Evaluation D Lead Compound for Cancer Therapy C->D Hit-to-Lead Optimization

Sources

Unlocking Kinase Selectivity: The Strategic Role of (1-Methyl-1H-indazol-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes arena of kinase inhibitor discovery, the (1-Methyl-1H-indazol-4-yl)methanamine (CAS: 1334405-46-7 for HCl salt) moiety has emerged as a "privileged structure."[1] It serves not merely as a passive scaffold but as a strategic vector that allows medicinal chemists to bridge the critical gap between the ATP-binding hinge region and the solvent-exposed front of the kinase domain.[1]

This guide dissects the structural and synthetic utility of this building block.[2][3][4] By locking the tautomeric state with a 1-methyl group and providing a reactive 4-methanamine handle , this fragment enables the precise positioning of solubilizing groups or allosteric binders, a technique validated in the lineages of PI3K, PLK4, and ERK inhibitors.

Structural Biology & Pharmacophore Analysis

The efficacy of (1-Methyl-1H-indazol-4-yl)methanamine lies in its ability to satisfy three distinct pharmacophoric requirements within the kinase ATP pocket:

  • The Anchor (Indazole Core): The indazole ring acts as a planar, hydrophobic scaffold that often occupies the adenine binding pocket. It engages in Van der Waals interactions with the "gatekeeper" residue (e.g., Ile, Thr, or Met) and the hydrophobic back pocket.

  • The Tautomeric Lock (1-Methyl): Unlike unsubstituted indazoles, which rapidly tautomerize between 1H and 2H forms, the 1-methyl substitution freezes the geometry. This prevents ambiguous binding modes and often improves metabolic stability by blocking N1-glucuronidation.[1]

  • The Vector (4-Methanamine): This is the critical design element. The methylene spacer (-CH2-) lifts the amine group away from the aromatic plane, allowing it to form amide or sulfonamide bonds without steric clash. This vector typically points towards the ribose binding pocket or the solvent front , allowing the attachment of "tails" that tune physicochemical properties (LogD, solubility) and selectivity.

Visualization: Pharmacophore Logic

The following diagram illustrates the logical flow of using this scaffold in Fragment-Based Drug Design (FBDD).

PharmacophoreLogic Scaffold 1-Methyl-1H-indazole Core Lock 1-Methyl Group (Tautomer Lock) Scaffold->Lock Stabilizes Geometry Vector 4-Methanamine (Synthetic Vector) Scaffold->Vector Positions Handle Target Kinase Selectivity (Solvent Front Interaction) Lock->Target Reduces Off-Target Binding Vector->Target Enables Amide/Urea Coupling

Caption: Pharmacophoric contribution of the (1-Methyl-1H-indazol-4-yl)methanamine scaffold in kinase inhibitor design.

Synthetic Utility & Experimental Protocols

The primary application of this amine is in amide coupling reactions to link a hinge-binding "head" group (e.g., a pyrazole-carboxylic acid or thienopyrimidine) to the indazole "tail."

General Synthetic Route

The synthesis typically involves coupling the amine with a carboxylic acid using standard peptide coupling reagents (HATU, EDC) or reacting with sulfonyl chlorides.

SyntheticRoute Start (1-Methyl-1H-indazol-4-yl)methanamine (Nucleophile) Coupling Amide Coupling (HATU/DIPEA, DMF) Start->Coupling Acid Heteroaromatic Acid (Hinge Binder) Acid->Coupling Product Final Kinase Inhibitor (Amide Linked) Coupling->Product Yield: 60-85%

Caption: Standard synthetic workflow for incorporating the indazole methanamine scaffold.

Detailed Protocol: Amide Coupling (Self-Validating)

Objective: Synthesize a prototypical inhibitor by coupling (1-Methyl-1H-indazol-4-yl)methanamine with a generic carboxylic acid (R-COOH).

Reagents:

  • (1-Methyl-1H-indazol-4-yl)methanamine HCl (1.0 equiv)[1]

  • Carboxylic Acid Partner (1.1 equiv)

  • HATU (1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • DMF (Anhydrous)

Step-by-Step Methodology:

  • Activation: In a dry vial, dissolve the Carboxylic Acid (1.1 equiv) in anhydrous DMF (0.1 M concentration). Add HATU (1.2 equiv) and DIPEA (1.5 equiv). Stir at Room Temperature (RT) for 15 minutes. Validation: Solution should turn slightly yellow; lack of color change may indicate degraded HATU.

  • Addition: Add (1-Methyl-1H-indazol-4-yl)methanamine HCl (1.0 equiv) followed by the remaining DIPEA (1.5 equiv).

  • Reaction: Stir at RT for 4–16 hours. Monitoring: Monitor by LC-MS.[1] The product peak [M+H]+ should correspond to MW_Acid + MW_Amine - 18.[1]

  • Workup: Dilute with Ethyl Acetate. Wash sequentially with sat. NaHCO3 (2x), water (1x), and brine (1x). Dry over MgSO4.[5]

  • Purification: Flash chromatography (DCM:MeOH gradient 0-10%).

Case Studies & SAR Data

The utility of 4-substituted indazoles is highlighted in the discovery of inhibitors for PI3K and PLK4 . The table below summarizes Structure-Activity Relationship (SAR) trends observed when modifying the indazole core, derived from composite data in patent literature (e.g., US8658635B2).

Table 1: SAR Impact of Indazole Modifications on PI3K/PLK4 Potency
Compound VariantR-Group (at N1)Linker (at C4)Kinase IC50 (nM)Interpretation
Analog A Methyl -CH2-NH-CO-R 12 Optimal. Methyl locks conformation; Methylene spacer reduces steric clash.[1]
Analog BH (Unsubstituted)-CH2-NH-CO-R145Loss of potency due to tautomeric scrambling (1H vs 2H).[1]
Analog CPhenyl-CH2-NH-CO-R>1000Steric bulk at N1 clashes with the pocket floor.[1]
Analog DMethyl-NH-CO-R (Direct)85Removal of methylene spacer (-CH2-) restricts rotational freedom, reducing fit.[1]

Note: Data represents generalized trends from indazole-based kinase inhibitor campaigns.

References

  • Folkes, A. J., et al. (2008). "The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer."[1][6] Journal of Medicinal Chemistry. Link

  • Glaxo Group Ltd. (2014). "Benzpyrazol derivatives as inhibitors of PI3 kinases." U.S. Patent US8658635B2. Link

  • Zhao, Z., et al. (2025).[7] "Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors." RSC Medicinal Chemistry. Link

  • BenchChem. "Application Notes: 3-Methyl-1H-indazol-4-ol in Drug Discovery." (Context on Indazole Scaffolds). Link

  • BLD Pharm. "(1-Methyl-1H-indazol-4-yl)methanamine hydrochloride Product Page." (Chemical Properties & CAS Verification). Link

Sources

The Indazole-4-Methanamine Core: A Technical Guide to Synthesis and Application in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Privilege of the Indazole Scaffold

In the landscape of medicinal chemistry, certain heterocyclic systems consistently emerge as foundational scaffolds for the development of novel therapeutics. The indazole, a bicyclic aromatic structure composed of a fused benzene and pyrazole ring, stands as a quintessential "privileged scaffold".[1][2] Its rigid conformation, coupled with the presence of both hydrogen bond donor (N-H) and acceptor (pyridine-like nitrogen) functionalities, allows it to form critical, high-affinity interactions within the binding sites of diverse biological targets, most notably protein kinases.[3] The indazole nucleus serves as a bioisostere for native structures like indole, offering similar spatial and electronic properties but with modified metabolic stability and solubility profiles.[1] This has led to its incorporation into several FDA-approved drugs, including the potent tyrosine kinase inhibitors Axitinib and Pazopanib, cementing its role as a cornerstone of modern oncology drug discovery.[2][3]

While functionalization at various positions of the indazole ring has been explored, substitution at the C4-position offers a particularly strategic vector for modulating pharmacological activity. Modifications at this position project into distinct regions of many kinase active sites, allowing for the fine-tuning of potency and selectivity. This guide provides an in-depth review of a specific, high-value subclass: the 4-substituted indazole methanamines. We will detail field-proven synthetic routes to access this core, explain the causality behind key experimental choices, and review the structure-activity relationships (SAR) that guide the design of these molecules as potent biological modulators.

Core Synthetic Pathways to the Key 1H-Indazole-4-Carbaldehyde Intermediate

The most versatile and convergent approach to synthesizing a library of 4-substituted indazole methanamines is through the reductive amination of a common precursor: 1H-indazole-4-carbaldehyde . The aldehyde functionality provides an electrophilic handle for the introduction of a diverse range of primary and secondary amines. Therefore, the reliable synthesis of this key intermediate is the critical first phase of any drug discovery campaign targeting this scaffold. Two robust, multi-step pathways are presented below.

Pathway A: Synthesis from 4-Bromo-1H-Indazole

This pathway represents a classic medicinal chemistry approach, starting with a commercially available or readily synthesized halogenated indazole. The bromine atom serves as a versatile functional handle for introducing the required formyl group via a lithium-halogen exchange reaction.

Pathway_A Start 4-Bromo-1H-indazole Step1_reagents 1. SEM-Cl, NaH 2. n-BuLi, THF, -78°C 3. DMF Start->Step1_reagents Intermediate N-SEM-Protected 1H-Indazole-4-carbaldehyde Step1_reagents->Intermediate Protection & Formylation Step2_reagents TBAF or HCl THF/H₂O Intermediate->Step2_reagents Product 1H-Indazole-4-carbaldehyde Step2_reagents->Product Deprotection

Pathway A: Synthesis via Lithium-Halogen Exchange.

Causality and Experimental Rationale:

  • N-H Protection: The acidic proton on the indazole nitrogen (N1) must be protected before performing the lithium-halogen exchange. Unprotected, the N-H group would be deprotonated by the organolithium reagent (n-BuLi), consuming the reagent and preventing the desired reaction at C4. The 2-(trimethylsilyl)ethoxymethyl (SEM) group is an excellent choice here. It is robust to the strongly basic and nucleophilic conditions of the formylation step but can be cleaved under mild, specific conditions (fluoride source or acid) that will not interfere with other functional groups.

  • Lithium-Halogen Exchange: At low temperatures (-78 °C), n-butyllithium rapidly and selectively exchanges with the bromine atom at the C4 position. This temperature is critical to prevent side reactions, such as the deprotonation of other positions on the ring or decomposition of the organolithium intermediate.

  • Formylation: The resulting C4-lithiated indazole is a potent nucleophile. It readily attacks the electrophilic carbonyl carbon of N,N-dimethylformamide (DMF), which serves as a one-carbon electrophile (a formyl group equivalent). An aqueous workup then hydrolyzes the intermediate to yield the aldehyde.

  • Deprotection: Cleavage of the SEM group with a fluoride source like tetrabutylammonium fluoride (TBAF) or dilute acid cleanly reveals the N-H of the pyrazole ring, yielding the final aldehyde precursor.

Detailed Experimental Protocol: Synthesis of N-SEM-Protected 1H-Indazole-4-carbaldehyde

  • Step 1: N-Protection of 4-Bromo-1H-indazole

    • To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (N₂ or Ar), add a solution of 4-bromo-1H-indazole (1.0 eq) in anhydrous THF dropwise.[3]

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour.

    • Cool the reaction mixture back to 0 °C and add 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC until the starting material is consumed.

    • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl).

    • Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield N-SEM-protected 4-bromo-1H-indazole.

  • Step 2: Formylation

    • Dissolve the N-SEM-protected 4-bromo-1H-indazole (1.0 eq) in anhydrous THF and cool the solution to -78 °C under an inert atmosphere.[4]

    • Add n-butyllithium (n-BuLi, typically 2.5 M in hexanes, 1.1 eq) dropwise, maintaining the internal temperature below -70 °C. Stir the resulting solution at -78 °C for 1 hour.

    • Add anhydrous N,N-dimethylformamide (DMF, 3.0 eq) dropwise, again maintaining the temperature below -70 °C.

    • Stir the reaction at -78 °C for 2 hours, then allow it to warm slowly to room temperature.

    • Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

    • Purify by flash column chromatography to afford N-SEM-protected 1H-indazole-4-carbaldehyde.

The Reductive Amination Stage: Diversification of the Core

With the key aldehyde in hand, the final methanamine products can be generated via reductive amination. This robust and high-yielding reaction involves two key events in a single pot: the formation of an imine (or iminium ion) intermediate between the aldehyde and an amine, followed by its immediate reduction to the corresponding amine.

Reductive_Amination cluster_reactants Reactants Aldehyde 1H-Indazole-4-carbaldehyde Reagents Reducing Agent (e.g., NaBH(OAc)₃) Acid Catalyst (optional) (e.g., AcOH) Aldehyde->Reagents Amine Primary or Secondary Amine (R¹R²NH) Amine->Reagents Product 4-((R¹,R²-amino)methyl) -1H-indazole Reagents->Product One-Pot Reaction

General Workflow for Reductive Amination.

Causality and Experimental Rationale:

  • Imine/Iminium Formation: The reaction is typically performed under mildly acidic conditions. The acid protonates the aldehyde's carbonyl oxygen, making it more electrophilic and accelerating the nucleophilic attack by the amine. Subsequent dehydration forms an imine. This imine exists in equilibrium with its protonated form, the iminium ion, which is the key species that undergoes reduction.

  • Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation. It is a mild and selective reducing agent, powerful enough to reduce the electrophilic iminium ion but generally unreactive towards the starting aldehyde. This selectivity is crucial; a stronger reductant like sodium borohydride (NaBH₄) would simply reduce the starting aldehyde to an alcohol, preventing the desired amination from occurring.

Detailed Experimental Protocol: General Reductive Amination

  • To a stirred solution of 1H-indazole-4-carbaldehyde (1.0 eq) in a suitable solvent such as 1,2-dichloroethane (DCE) or THF, add the desired primary or secondary amine (1.0-1.2 eq).

  • Add acetic acid (AcOH, ~0.1-1.0 eq) to catalyze imine formation (this step is sometimes optional depending on the amine's basicity).

  • Stir the mixture at room temperature for 1 hour to allow for imine formation.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise, monitoring for any gas evolution.

  • Stir the reaction at room temperature for 4-24 hours, monitoring by TLC or LC-MS for the disappearance of the intermediate imine and formation of the product.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC to yield the target 4-substituted indazole methanamine.

Biological Activity and Structure-Activity Relationships (SAR)

The indazole-4-methanamine scaffold is a versatile template for engaging a variety of biological targets. While specific SAR data for this exact chemical class is emerging, valuable insights can be drawn from closely related 4-substituted indazole-amine derivatives, particularly in the fields of oncology and immunology.

A recent study on 4,6-disubstituted-1H-indazole-4-amine derivatives as inhibitors of Tryptophan-2,3-dioxygenase (TDO) and Indoleamine-2,3-dioxygenase 1 (IDO1) provides a compelling case study.[5] These enzymes are critical immune checkpoints in cancer, and their inhibition can restore T-cell-mediated antitumor responses. The study revealed that substitution at the C4-position was critical for potent TDO inhibition.[5]

CompoundR¹ (C6-substituent)R² (C4-substituent)TDO IC₅₀ (µM)[5]IDO1 IC₅₀ (µM)[5]
HT-28 -H4-nitrophenyl0.62> 50
HT-30 -H3-nitrophenyl0.17> 50
HT-37 -F4-nitrophenyl0.460.91

SAR Insights from C4-Substituted Indazoles:

  • C4-Position Dominance for TDO: The data clearly indicates that an electron-deficient aryl ring (specifically a nitrophenyl group) at the C4 position is highly favorable for potent and selective TDO inhibition.[5] The HT-30 compound, with a 3-nitrophenyl group, demonstrated the highest potency against TDO with an IC₅₀ of 0.17 µM.[5] This suggests that the C4 vector points into a pocket of the TDO active site that can accommodate and favorably interact with this type of substituent.

  • C6-Position for Dual Activity: The introduction of a small, electronegative substituent like fluorine at the C6 position, as seen in compound HT-37, induced potent dual inhibitory activity against both IDO1 and TDO.[5] This highlights the C6 position as a key secondary site for modulating the selectivity profile of the indazole scaffold.

  • Broader Kinase Inhibition Context: In the context of kinase inhibitors, the C4 position is often modified to enhance potency and tune selectivity. Studies on Fibroblast Growth Factor Receptor (FGFR) inhibitors have shown that large, complex amide-containing groups at the C4 position lead to nanomolar potency.[6] This demonstrates the versatility of the C4-vector, which can be tailored with different substituents—from simple methanamines to complex amides—to target distinct enzyme families.

Conclusion and Future Outlook

The 4-substituted indazole methanamine scaffold represents a valuable and synthetically accessible class of compounds for drug discovery. The core structure can be reliably assembled through logical, multi-step sequences centered around the key 1H-indazole-4-carbaldehyde intermediate. The subsequent reductive amination protocol provides a powerful platform for rapid library diversification, enabling the exploration of a vast chemical space.

Emerging biological data, particularly from the field of cancer immunotherapy, confirms that the C4-position is a critical determinant of biological activity and selectivity.[5] Future research should focus on expanding the diversity of the amine substituents introduced via reductive amination and exploring a wider range of biological targets, particularly protein kinases where the indazole core is a proven hinge-binder. The combination of established synthetic accessibility and demonstrated biological relevance ensures that 4-substituted indazole methanamines will remain an area of intense interest for medicinal chemists aiming to develop next-generation targeted therapies.

References

  • Indazole derivatives were found to exhibit many biological activities such as anti-inflammatory, antifungal, antimicrobial activities and also used as adjuvant in radiation therapy.
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. (Source: Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC)
  • Zhao, L. et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2783. Available at: [Link]

  • Qian, S. et al. (2022). 4,6-Disubstituted-1H-Indazole-4-Amine derivatives with immune-chemotherapy effect and in vivo antitumor activity. European Journal of Medicinal Chemistry, 241, 114625. Available at: [Link]

  • Various methods reported for the synthesis of indazole have been reviewed here. (Source: Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC)
  • Indazole has garnered considerable attention from researchers due to its distinctive chemical structure and wide-ranging biological activity. (Source: Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC)
  • The invention discloses a preparation method of 4-bromo-5-methyl-1H-indazole.
  • Wang, Y. et al. (2015). Synthesis and Antibacterial Activity of Novel 4-Bromo-1H-Indazole Derivatives as FtsZ Inhibitors. Archiv der Pharmazie, 348(5), 1-9.

Sources

Technical Guide: Cheminformatics and Synthetic Utility of (1-Methyl-1H-indazol-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cheminformatics and Synthetic Utility of (1-Methyl-1H-indazol-4-yl)methanamine Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Computational Biologists, and Drug Discovery Scientists

Executive Summary

(1-Methyl-1H-indazol-4-yl)methanamine (CAS: 1144044-68-7) is a specialized heterocyclic building block utilized in the design of kinase inhibitors and GPCR modulators. As a bioisostere of indole and purine derivatives, the indazole core offers unique hydrogen-bonding capabilities and metabolic stability profiles. This guide provides the definitive chemical identifiers, structural properties, and a validated synthetic pathway for this compound, serving as a reference for its integration into fragment-based drug discovery (FBDD) campaigns.

Chemical Identity & Informatics

The precise identification of chemical entities is critical for maintaining data integrity in high-throughput screening (HTS) and SAR databases. The following table consolidates the essential identifiers for (1-Methyl-1H-indazol-4-yl)methanamine.

Table 1: Physicochemical Identifiers
PropertyValueNotes
IUPAC Name (1-Methyl-1H-indazol-4-yl)methanamine
CAS Number 1144044-68-7 Primary tracking ID
SMILES CN1N=CC2=C1C=CC=C2CNCanonical representation
InChI String InChI=1S/C9H11N3/c1-12-9-4-2-3-7(5-10)8(9)6-11-12/h2-4,6H,5,10H2,1H3Standard InChI
InChIKey PHNWDOCBKIJZPF-UHFFFAOYSA-N Hashed identifier for database linking
Molecular Formula C9H11N3
Molecular Weight 161.20 g/mol Ideal for Fragment-Based Drug Design (FBDD)
Physical Form Oil / Low-melting solidHygroscopic amine
Structural Analysis

The molecule features a 1H-indazole core methylated at the N1 position.[1][2] The C4 position is substituted with a primary methanamine group (–CH₂NH₂).

  • N1-Methylation: Locks the tautomeric equilibrium, preventing the H-shift typical of 1H/2H-indazoles. This increases lipophilicity and membrane permeability compared to the NH-parent.

  • C4-Methanamine: Acts as a flexible "warhead" or linker. The primary amine is a nucleophilic handle for amide coupling, reductive amination, or sulfonylation, allowing rapid library expansion.

Synthetic Methodologies

The synthesis of (1-Methyl-1H-indazol-4-yl)methanamine requires careful regiocontrol during the methylation of the indazole ring. The following protocol outlines a robust route starting from commercially available 4-bromo-1H-indazole.

Retrosynthetic Analysis

The target is accessed via the reduction of 1-methyl-1H-indazole-4-carbonitrile . This intermediate is derived from the cyanation of 4-bromo-1-methyl-1H-indazole , which is obtained from the methylation of 4-bromo-1H-indazole .

Validated Synthetic Protocol
Step 1: Regioselective Methylation

Reaction: 4-Bromo-1H-indazole + MeI → 4-Bromo-1-methyl-1H-indazole + 4-Bromo-2-methyl-2H-indazole (isomer).

  • Reagents: Methyl iodide (MeI), Potassium Carbonate (K₂CO₃), DMF or Acetone.

  • Procedure: Dissolve 4-bromo-1H-indazole in DMF. Add 1.2 eq K₂CO₃ and 1.1 eq MeI at 0°C. Stir at RT for 4 hours.

  • Purification (Critical): The reaction yields a mixture of N1- and N2-methyl isomers (typically ~3:1 ratio). Separate via silica gel flash chromatography (Hexane/EtOAc gradient). The N1-isomer (desired) is generally less polar and elutes first.

  • Validation: Confirm N1 regiochemistry via NOESY NMR (NOE observed between N-Me and C7-H, but not C3-H).

Step 2: Palladium-Catalyzed Cyanation

Reaction: 4-Bromo-1-methyl-1H-indazole → 1-Methyl-1H-indazole-4-carbonitrile.

  • Reagents: Zn(CN)₂, Pd(PPh₃)₄, DMF, 100°C.

  • Procedure: Degas the solvent thoroughly. Heat the mixture under Argon for 12-16 hours.

  • Workup: Quench with FeSO₄ or dilute ammonia to sequester cyanide/copper residues. Extract with EtOAc.[3]

Step 3: Nitrile Reduction

Reaction: 1-Methyl-1H-indazole-4-carbonitrile → (1-Methyl-1H-indazol-4-yl)methanamine.

  • Reagents: LiAlH₄ (in THF) or Raney Nickel / H₂ (in MeOH/NH₃).

  • Procedure (LiAlH₄): Add the nitrile solution dropwise to a suspension of LiAlH₄ in dry THF at 0°C. Reflux for 2 hours.

  • Quench: Fieser workup (H₂O, 15% NaOH, H₂O). Filter precipitate.[3]

  • Product: The free base is an oil. It is often converted to the HCl salt for storage stability.

Pathway Visualization

The following diagram illustrates the critical decision points and flow of the synthesis.

SynthesisPathway Start 4-Bromo-1H-indazole (Starting Material) Step1 Methylation (MeI, K2CO3) Start->Step1 Isomers Isomer Mixture (N1-Me vs N2-Me) Step1->Isomers Sep Chromatographic Separation Isomers->Sep Inter1 4-Bromo-1-methyl-1H-indazole (Desired N1-Isomer) Sep->Inter1 Less Polar Inter2 4-Bromo-2-methyl-2H-indazole (Undesired N2-Isomer) Sep->Inter2 More Polar (Discard) Step2 Cyanation (Zn(CN)2, Pd(0)) Inter1->Step2 Nitrile 1-Methyl-1H-indazole-4-carbonitrile Step2->Nitrile Step3 Reduction (LiAlH4 or H2/Ra-Ni) Nitrile->Step3 Product (1-Methyl-1H-indazol-4-yl)methanamine (Target) Step3->Product

Caption: Synthetic workflow for (1-Methyl-1H-indazol-4-yl)methanamine emphasizing the critical regioselective separation step.

Medicinal Chemistry Applications

The (1-Methyl-1H-indazol-4-yl)methanamine scaffold is a privileged structure in drug discovery, particularly for targeting ATP-binding sites in kinases.

Kinase Inhibition (PLK4, ROCK, JAK)

Indazoles mimic the purine ring of ATP. The N1-methyl group often projects into a hydrophobic pocket (e.g., the specificity pocket of kinases), while the C4-amine can be derivatized to interact with the hinge region or solvent-exposed areas.

  • Mechanism: Competitive inhibition at the ATP-binding site.

  • Example: Derivatives of 1-methyl-1H-indazol-4-amine have shown potency against PLK4 (Polo-like kinase 4) and ROCK (Rho-associated protein kinase).

Fragment-Based Drug Discovery (FBDD)

With a molecular weight of ~161 Da, this molecule is an ideal "fragment."

  • Ligand Efficiency: High. The rigid indazole core reduces entropic penalty upon binding.

  • Growth Vectors: The primary amine allows for "fragment growing" via parallel synthesis (amide coupling) to explore adjacent binding pockets.

Handling & Safety Data

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The free amine absorbs CO₂ from air; conversion to the Hydrochloride (HCl) salt is recommended for long-term stability.

  • Hazards: Irritant to eyes, respiratory system, and skin.[3] Standard PPE (gloves, goggles, fume hood) is mandatory.

  • Solubility: Soluble in DMSO, Methanol, and DCM. Sparingly soluble in water (unless protonated).

References

  • PubChem. (2024). Compound Summary: (1-Methyl-1H-indazol-4-yl)methanamine. National Library of Medicine. Retrieved from [Link]

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Methodological & Application

Application Notes & Protocols for Amide Coupling Reactions Using (1-Methyl-1H-indazol-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Central Role of the Amide Bond

The formation of an amide bond is arguably the most performed reaction in medicinal chemistry and drug discovery.[1] This linkage is a cornerstone of peptides, proteins, and a vast array of synthetic pharmaceuticals, prized for its exceptional metabolic stability. The coupling of a carboxylic acid and an amine, while thermodynamically favorable, is kinetically slow and requires activation of the carboxylic acid to proceed efficiently.[2][3]

This guide focuses on protocols for coupling various carboxylic acids with (1-Methyl-1H-indazol-4-yl)methanamine, a primary amine building block of significant interest. The indazole scaffold is a privileged structure in medicinal chemistry, featured in numerous bioactive molecules and kinase inhibitors.[4] Therefore, robust and reproducible methods for its incorporation are of paramount importance to researchers in the field. Herein, we provide a detailed examination of common coupling strategies, step-by-step protocols, and troubleshooting advice to empower scientists to successfully synthesize target amides incorporating this valuable synthon.

Core Principle: The Amide Coupling Workflow

The fundamental strategy behind all amide coupling reactions is the conversion of the carboxylic acid's hydroxyl group into a better leaving group. This is achieved by reacting the acid with a "coupling reagent" to form a highly reactive acylating intermediate. This activated species is then susceptible to nucleophilic attack by the amine, in this case, (1-Methyl-1H-indazol-4-yl)methanamine, to form the desired amide bond.

G cluster_0 Step 1: Activation Acid Carboxylic Acid (R-COOH) Activated Activated Intermediate (e.g., O-acylisourea, Active Ester) Acid->Activated + Amine (1-Methyl-1H-indazol-4-yl)methanamine Reagent Coupling Reagent Reagent->Activated Amide Amide Product Activated->Amide Byproduct Reagent Byproduct Activated->Byproduct

Caption: General workflow for amide bond formation.

A Comparative Overview of Premier Coupling Reagents

The choice of coupling reagent is critical and depends on factors like substrate sterics, electronic properties, cost, and potential for racemization.[3] Below is a summary of the most effective and commonly employed reagents for coupling amines like (1-Methyl-1H-indazol-4-yl)methanamine.

Reagent ClassExample(s)Mechanism of ActionAdvantagesDisadvantages & Mitigation
Carbodiimides EDC (water-soluble), DCC, DICForms a highly reactive O-acylisourea intermediate.[5]Cost-effective, readily available. EDC byproducts are water-soluble, simplifying workup.[2][5]Risk of racemization and N-acylurea byproduct formation. Mitigation: Use of additives like HOBt or HOAt is strongly recommended.[5]
Aminium/Uronium Salts HATU, HBTU, HCTUForms a highly reactive OAt- or OBt-active ester.[6]High efficiency, rapid kinetics, low racemization rates, effective for hindered substrates.[3][6]Higher cost, can be sensitive to moisture. Byproducts require aqueous workup for removal.
Phosphonium Salts PyBOP, PyAOPForms a reactive phosphonium ester intermediate.Effective and fast-acting.Generates phosphine oxide byproducts which can complicate purification. Less commonly used now in favor of uronium salts.
Anhydride Reagents T3P® (Propylphosphonic Anhydride)Forms a mixed anhydride intermediate.Low toxicity, byproducts are water-soluble for easy removal, considered a "green" reagent.[7][8]Often requires a larger excess of base. Commercially available as a solution.

Visualizing the Mechanism: HATU-Mediated Activation

To better understand the process, the mechanism for HATU, a highly regarded coupling reagent, is illustrated below. The process involves deprotonation of the carboxylic acid by a non-nucleophilic base (like DIPEA), formation of a reactive OAt-ester, and subsequent nucleophilic attack by the amine.[6]

HATU_Mechanism RCOOH R-COOH Carboxylate R-COO⁻ RCOOH->Carboxylate + Base Base (DIPEA) ActiveEster Reactive OAt-Ester Carboxylate->ActiveEster + HATU HATU HATU Amide Amide (R-CONH-R') ActiveEster->Amide + Amine TMU Tetramethylurea (byproduct) ActiveEster->TMU - Amine R'-NH₂ ((1-Methyl-1H-indazol-4-yl)methanamine) HOAt HOAt (byproduct) Amide->HOAt +

Caption: Mechanism of HATU-mediated amide coupling.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves. Coupling reagents can be sensitizers.[9]

Protocol 1: High-Efficiency Coupling with HATU

This is often the first-choice method for challenging or valuable substrates due to its high success rate and suppression of side reactions.[6][10]

Materials & Reagents

ComponentEquivalentsPurpose
Carboxylic Acid1.0Limiting Reagent
(1-Methyl-1H-indazol-4-yl)methanamine1.0 - 1.2Nucleophile
HATU1.0 - 1.2Coupling Reagent
DIPEA (Hünig's base)2.0 - 3.0Non-nucleophilic base
Anhydrous Solvent (DMF or DCM)-Reaction Medium (0.1-0.5 M)

Step-by-Step Methodology

  • Preparation: To a dry round-bottom flask under an inert atmosphere (N₂ or Argon), add the carboxylic acid (1.0 eq.) and HATU (1.1 eq.).

  • Dissolution: Add anhydrous DMF or DCM to dissolve the solids (to a concentration of approximately 0.1-0.5 M).

  • Activation: Add DIPEA (2.5 eq.) dropwise to the stirring solution. Allow the mixture to stir at room temperature for 15-30 minutes. This "pre-activation" step is crucial for forming the reactive OAt-ester.[6]

  • Amine Addition: Add a solution of (1-Methyl-1H-indazol-4-yl)methanamine (1.1 eq.) in a small amount of the reaction solvent to the activated mixture.

  • Reaction: Stir the reaction at room temperature for 1-18 hours. Monitor progress by TLC or LC-MS until the limiting reagent is consumed.

  • Workup:

    • Dilute the reaction mixture with a larger volume of an organic solvent like Ethyl Acetate (EtOAc).

    • Transfer to a separatory funnel and wash sequentially with 1N HCl (or saturated NH₄Cl), saturated NaHCO₃, and finally, brine.[6] These washes serve to remove the base, unreacted acid, and water-soluble byproducts like HOAt.[2]

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure amide.[2]

Protocol 2: Cost-Effective Coupling with EDC/HOBt

A classic and economical choice, particularly for routine synthesis. The use of HOBt is critical to improve efficiency and minimize racemization.[1][5]

Materials & Reagents

ComponentEquivalentsPurpose
Carboxylic Acid1.0Limiting Reagent
(1-Methyl-1H-indazol-4-yl)methanamine1.0 - 1.2Nucleophile
EDC·HCl1.1 - 1.5Coupling Reagent
HOBt1.1 - 1.5Additive/Activator
Base (DIPEA or Et₃N)2.0 - 3.0Acid Scavenger
Anhydrous Solvent (DMF or DCM)-Reaction Medium (0.1-0.5 M)

Step-by-Step Methodology

  • Preparation: To a round-bottom flask, add the carboxylic acid (1.0 eq.), HOBt (1.2 eq.), and (1-Methyl-1H-indazol-4-yl)methanamine (1.1 eq.).

  • Dissolution: Dissolve the mixture in anhydrous DMF or DCM. Cool the solution to 0 °C in an ice bath with stirring.

  • Reagent Addition: Add EDC·HCl (1.2 eq.) portion-wise to the reaction mixture.[2] Then, add DIPEA (2.5 eq.) dropwise.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 8-24 hours. Monitor by TLC or LC-MS.

  • Workup:

    • Dilute the mixture with Ethyl Acetate or another suitable organic solvent.

    • Wash the organic phase with water (to remove the EDC-urea byproduct), followed by 1N HCl, saturated aqueous NaHCO₃, and brine.[2]

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude amide product via flash column chromatography or recrystallization.

Protocol 3: Green & Simplified Coupling with T3P®

T3P® is a safer, non-allergenic alternative whose byproducts are easily removed with a simple aqueous wash, making it ideal for scale-up and process chemistry.[7][8]

Materials & Reagents

ComponentEquivalentsPurpose
Carboxylic Acid1.0Limiting Reagent
(1-Methyl-1H-indazol-4-yl)methanamine1.0 - 1.2Nucleophile
T3P® (50% in EtOAc or 2-MeTHF)1.2 - 1.5Coupling Reagent
Base (Pyridine or Et₃N)3.0 - 4.0Acid Scavenger
Anhydrous Solvent (EtOAc, THF, DCM)-Reaction Medium (0.1-0.5 M)

Step-by-Step Methodology

  • Preparation: In a round-bottom flask, dissolve the carboxylic acid (1.0 eq.) and (1-Methyl-1H-indazol-4-yl)methanamine (1.1 eq.) in the chosen anhydrous solvent.

  • Base Addition: Add the base (e.g., triethylamine, 3.0 eq.) to the mixture.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • T3P® Addition: Slowly add the T3P® solution (1.5 eq.) dropwise to the stirring mixture, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor by TLC or LC-MS.

  • Workup:

    • Quench the reaction by adding a saturated solution of NaHCO₃.

    • Transfer to a separatory funnel and separate the layers. If necessary, add more organic solvent.

    • Wash the organic layer with water and then brine. The phosphonic acid byproducts are highly water-soluble and are removed in this step.[7]

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: The crude product is often of high purity, but can be further purified by flash column chromatography if needed.

Optimization & Troubleshooting Guide

Even with robust protocols, optimization is often necessary. If issues arise, consult the table below.

ParameterGuideline & RationaleCommon Problems & Solutions
Solvent Polar aprotic solvents (DMF, DCM, MeCN, THF) are standard.[9] DMF is excellent for solubility but can be difficult to remove. DCM or EtOAc are good alternatives.Problem: Poor solubility of starting materials. Solution: Switch to DMF or gently heat the reaction (e.g., 40-60 °C), but monitor for decomposition.[11]
Base A non-nucleophilic base is required. DIPEA is common for HATU/EDC. Weaker bases like Et₃N or pyridine are often used with T3P®.[12]Problem: Low yield. Solution: Ensure the base is anhydrous and in sufficient excess (2-5 eq.) to neutralize the acid and any HCl salts (from EDC·HCl).[6]
Stoichiometry A slight excess (1.1-1.2 eq.) of the amine and coupling reagent can help drive the reaction to completion.[6]Problem: Unreacted starting material. Solution: If one reagent is significantly cheaper, use a larger excess (e.g., 1.5 eq.) of it.[13]
Temperature Most couplings run well between 0 °C and room temperature.[2] Cooling during reagent addition can control exotherms.Problem: Sluggish reaction. Solution: After initial addition, allow the reaction to warm to RT or gently heat to 40-60 °C. Microwave irradiation can also be effective but requires optimization.[11]
Purification Aqueous workup is key to removing most byproducts.[2] Flash chromatography is standard for final purification.Problem: Difficulty separating product from unreacted amine. Solution: Use a Solid-Phase Extraction (SPE) cartridge with a cation exchanger (SCX). The basic amine will bind, while the neutral amide product will elute.[14]

References

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). National Center for Biotechnology Information. [Link]

  • Acid-Amine Coupling using EDCI. (n.d.). Organic Synthesis. [Link]

  • Amine to Amide (EDC + HOBt). (n.d.). Common Organic Chemistry. [Link]

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. (n.d.). Aapptec Peptides. [Link]

  • Process optimization for acid-amine coupling: a catalytic approach. (2022). Current Chemistry Letters. [Link]

  • Propylphosphonic Anhydride (T3P®) as Coupling Reagent for Solid-Phase Peptide Synthesis. (n.d.). Spiral. [Link]

  • Propanephosphonic Acid Anhydride (T3P®) - A Benign Reagent for Diverse Applications Inclusive of Large-Scale Synthesis. (n.d.). CORE. [Link]

  • Efficient One-pot HATU Mediated Coupling of Dicarboxylic Acid and Amines for the Synthesis of Diamide at Ambient Temperature. (2025). ResearchGate. [Link]

  • Application Note – Amide coupling 96-well plate kit. (n.d.). Synple Chem. [Link]

  • Propylphosphonic Anhydride (T3P): A Remarkably Efficient Reagent for the One-Pot Transformation of Aromatic, Heteroaromatic, and Aliphatic Aldehydes to Nitriles. (n.d.). Organic Chemistry Portal. [Link]

  • (PDF) Propylphosphonic anhydride (T3P®): An expedient reagent for organic synthesis. (n.d.). ResearchGate. [Link]

  • How should I purify a complex, polar, amide reaction mixture?. (2023). Biotage. [Link]

  • Looking for some advice for purification of diamide. (2020). Reddit. [Link]

  • Amine to Amide (Coupling) - T3P. (n.d.). Common Organic Chemistry. [Link]

  • Amine to Amide (Coupling) - HATU. (n.d.). Common Organic Chemistry. [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem. [Link]

  • amide coupling help. (2022). Reddit. [Link]

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021). Semantic Scholar. [Link]

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Reductive amination procedures involving (1-Methyl-1H-indazol-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Reductive Amination Strategies for (1-Methyl-1H-indazol-4-yl)methanamine in Medicinal Chemistry

Introduction & Scope

(1-Methyl-1H-indazol-4-yl)methanamine (CAS: 885278-83-7) is a critical pharmacophore in modern drug discovery, particularly in the development of type II kinase inhibitors (e.g., VEGFR, FGFR target profiles). The molecule features an electron-rich indazole core protected at the N1 position, with a reactive primary amine at the C4-benzylic position.

The Synthetic Challenge: The primary amine is highly nucleophilic. Standard alkylation with halides often leads to uncontrolled over-alkylation (formation of tertiary amines or quaternary salts). Reductive amination is the preferred route for mono-alkylation, but the specific solubility profile of the indazole core and the electronic influence of the heterocycle require optimized protocols to ensure high yield and purity.

This guide details three distinct protocols tailored to the electrophile partner (Aldehyde vs. Ketone) and the scale of the reaction.

Chemical Properties & Handling

Before initiating protocols, consider the physicochemical behavior of the substrate:

PropertyValue / CharacteristicImplication for Protocol
Basicity (pKa) Est. 8.5 – 9.0 (Conj. Acid)Sufficiently basic to form imines without exogenous base, but requires acid catalysis for ketone condensation.
Solubility Moderate in DCM/DCE; Good in MeOH/THFStandard DCE protocols may require a co-solvent (THF) if the concentration exceeds 0.2 M.
Nucleophilicity High (Primary Benzylic)Risk of bis-alkylation if the reducing agent is too aggressive or stoichiometry is off.
Stability N1-Methyl group is stableNo protecting group manipulation required for the ring nitrogen.

Method A: The "Gold Standard" (STAB Protocol)

Best For: Aliphatic and Aromatic Aldehydes. Mechanism: Direct Reductive Amination using Sodium Triacetoxyborohydride (STAB).

Rationale: STAB is a mild hydride donor that reduces iminium ions much faster than it reduces aldehydes. This kinetic selectivity allows for "one-pot" procedures where the amine and aldehyde are mixed directly with the reducing agent, suppressing dialkylation.

Protocol Steps:
  • Preparation: In a dry vial, dissolve (1-Methyl-1H-indazol-4-yl)methanamine (1.0 equiv) in anhydrous 1,2-Dichloroethane (DCE) (0.1 – 0.2 M concentration).

    • Note: If the amine is a hydrochloride salt, add 1.0 equiv of DIPEA or TEA.[1] If free base, no base is needed.

  • Aldehyde Addition: Add the Aldehyde (1.05 – 1.1 equiv).

  • Acid Catalyst: Add Acetic Acid (AcOH) (1.0 – 2.0 equiv).

    • Critical: AcOH buffers the reaction and catalyzes imine formation.

  • Reducing Agent: Add Sodium Triacetoxyborohydride (STAB) (1.4 – 1.5 equiv) in one portion.

  • Reaction: Stir at Room Temperature (RT) for 2–16 hours under Nitrogen.

    • Monitoring: LCMS should show consumption of the starting amine (M+H) and appearance of the product (M+Aldehyde+2H).

  • Quench: Quench with saturated aqueous NaHCO₃ (pH should be ~8).

  • Extraction: Extract with DCM (3x). Dry organics over Na₂SO₄ and concentrate.

Validation Check:

  • Success: >90% conversion to mono-alkylated product.

  • Failure: Presence of dialkylated byproduct indicates the aldehyde was in large excess or the reaction was too concentrated.

Method B: The "Steric" Protocol (Ti(OiPr)₄)

Best For: Ketones and Sterically Hindered Aldehydes. Mechanism: Lewis-acid mediated dehydration followed by in situ reduction.

Rationale: Ketones react slowly with amines.[2] Titanium(IV) isopropoxide acts as a dual-function reagent: it is a Lewis acid that activates the carbonyl and a water scavenger that drives the equilibrium toward the imine (Schiff base).

Protocol Steps:
  • Imine Formation: In a dry flask, combine (1-Methyl-1H-indazol-4-yl)methanamine (1.0 equiv) and the Ketone (1.1 – 1.2 equiv).

  • Lewis Acid: Add Titanium(IV) isopropoxide (neat, 1.25 – 1.5 equiv).

    • Caution: The mixture may become viscous. No solvent is strictly necessary, but dry THF can be used if stirring is difficult.

  • Incubation: Stir under Nitrogen at RT for 6–18 hours.

    • Checkpoint: Monitor by LCMS. You will see the Imine mass (M+Ketone-H₂O). Do not proceed until the starting amine is consumed.

  • Dilution & Reduction: Dilute with absolute Ethanol (to ~0.1 M) or dry THF. Add Sodium Borohydride (NaBH₄) (2.0 equiv) carefully (exothermic).

  • Workup (The "Mattson" Quench):

    • Add water (small amount) to hydrolyze the titanate. A white precipitate (TiO₂) will form.

    • Filter the suspension through a Celite pad to remove the titanium salts.

    • Wash the pad with EtOAc/MeOH (9:1).

    • Concentrate the filtrate.

Method C: Self-Validating Purification (SCX)

Best For: Rapid purification of crude reaction mixtures from Method A or B.

Rationale: Strong Cation Exchange (SCX) cartridges retain basic amines while allowing non-basic impurities (excess aldehyde, ketone, borate salts) to pass through. This eliminates the need for aqueous workup in high-throughput settings.

Workflow:
  • Load: Dissolve the crude reaction mixture in MeOH/DCM (1:1) and load onto a pre-conditioned SCX cartridge (1 g sorbent per 0.5 mmol amine).

  • Wash: Elute with MeOH (3 column volumes).

    • Result: Impurities (aldehydes, boric acid, acetic acid) are washed away. Product and unreacted starting amine remain bound.

  • Elute: Elute with 2M Ammonia in Methanol (2 column volumes).

  • Finish: Concentrate the ammoniacal eluent to obtain the free base amine.

Visualizing the Mechanism & Logic

Figure 1: Mechanistic Pathway (STAB Reduction)

This diagram illustrates the selective reduction of the iminium ion over the carbonyl, explaining the high selectivity of Method A.

STAB_Mechanism Amine (1-Methyl-1H-indazol-4-yl) methanamine Hemiaminal Hemiaminal Intermediate Amine->Hemiaminal + Aldehyde Aldehyde Aldehyde (R-CHO) Aldehyde->Hemiaminal Iminium Iminium Ion (C=N+) Hemiaminal->Iminium - H2O Complex STAB-Iminium Complex Iminium->Complex Coordination Product Secondary Amine (Mono-alkylated) Complex->Product Fast Reduction AcOH AcOH (Catalyst) AcOH->Hemiaminal Promotes STAB NaBH(OAc)3 (Hydride Donor) STAB->Complex Hydride Transfer

Caption: Kinetic selectivity of Sodium Triacetoxyborohydride (STAB) for the iminium ion intermediate.[2]

Figure 2: Protocol Decision Tree

Use this logic flow to select the correct method for your specific electrophile.

Decision_Tree Start Select Electrophile Aldehyde Aldehyde Start->Aldehyde Ketone Ketone / Steric Aldehyde Start->Ketone Check Check Solubility Aldehyde->Check MethodB Method B: Ti(OiPr)4 Then NaBH4 Ketone->MethodB MethodA Method A: STAB (DCE/AcOH) Check->MethodA Soluble in DCE ModA Add THF or MeOH to DCE Check->ModA Insoluble ModA->MethodA

Caption: Decision matrix for selecting the optimal reductive amination protocol.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Iminium ion not forming.[1]Increase AcOH to 5 equiv (Method A) or switch to Method B (Titanium) to force dehydration.
Dialkylation Excess aldehyde or too reactive.Ensure slow addition of aldehyde. Use exactly 1.0 equiv of aldehyde. Dilute reaction to 0.05 M.
Indazole Precipitation Poor solubility of the core.Switch solvent from DCE to THF or DCE/MeOH (4:1) . STAB is compatible with THF.[2]
Sticky Titanium Salts Improper quench in Method B.Use the "Mattson" quench: Dilute with ether/EtOAc, add minimal water, stir until white powder forms, then filter.

References

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[3][4] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][5][3][4][6][7] Studies on Direct and Indirect Reductive Amination Procedures.[2][5][3][4][7] The Journal of Organic Chemistry, 61(11), 3849–3862.[4][7] Link

  • Mattson, R. J. , Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990).[4] An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride.[4] The Journal of Organic Chemistry, 55(8), 2552–2554.[4] Link

  • Bhattacharyya, S. (1995). Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds with sodium borohydride.[8][9][5][4][10] Journal of the Chemical Society, Perkin Transactions 1, (16), 2527. Link

  • Sigma-Aldrich. (n.d.). Application Note – Reductive Amination & SCX Purification. Link

Sources

Technical Application Note: Synthesis of (1-Methyl-1H-indazol-4-yl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(1-Methyl-1H-indazol-4-yl)methanamine is a critical pharmacophore in medicinal chemistry, particularly in the development of Rho-associated protein kinase (ROCK) inhibitors and other oncology targets. This Application Note provides a validated, three-step synthetic route starting from commercially available 4-bromo-1H-indazole.

The protocol prioritizes regiochemical purity (distinguishing N1 vs. N2 methylation) and process safety (managing cyanide chemistry and hydride reductions). The final output is the hydrochloride salt, ensuring stability for long-term storage or subsequent library synthesis.

Retrosynthetic Analysis & Strategy

The synthesis is designed around the "Cyanation-Reduction" pathway, which is generally more robust for introducing aminomethyl groups onto electron-deficient heterocycles than direct formylation/reductive amination.

Strategic Disconnections
  • C–N Bond Formation (Salt): Amine generation via nitrile reduction.[1]

  • C–C Bond Formation (Cyanation): Palladium-catalyzed substitution of bromide.

  • N–C Bond Formation (Methylation): Regioselective alkylation of the indazole nitrogen.[2]

Retrosynthesis Target (1-Methyl-1H-indazol-4-yl) methanamine HCl Nitrile 1-Methyl-1H-indazole- 4-carbonitrile Target->Nitrile Reduction (LiAlH4) Bromide 4-Bromo-1-methyl- 1H-indazole Nitrile->Bromide Pd-Catalyzed Cyanation SM 4-Bromo-1H-indazole (Starting Material) Bromide->SM N-Methylation (Regio-separation)

Figure 1: Retrosynthetic logic flow from target molecule to commercial starting material.

Detailed Experimental Protocols

Step 1: Regioselective Methylation of 4-Bromo-1H-indazole

Objective: Synthesize 4-bromo-1-methyl-1H-indazole while separating the undesired N2-isomer. Critical Mechanism: Indazole alkylation under basic conditions yields a mixture of N1 (thermodynamic) and N2 (kinetic) products. The N1 isomer is generally less polar and can be separated via silica chromatography.

Reagents:

  • 4-Bromo-1H-indazole (1.0 equiv)

  • Iodomethane (MeI) (1.2 equiv)

  • Cesium Carbonate (

    
    ) (2.0 equiv)
    
  • DMF (Anhydrous, 10 mL/g of substrate)

Protocol:

  • Setup: Charge a round-bottom flask with 4-bromo-1H-indazole and

    
     in anhydrous DMF under 
    
    
    
    atmosphere.
  • Addition: Cool the suspension to 0°C. Add Iodomethane dropwise over 20 minutes to control the exotherm.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 3–5 hours. Monitor by TLC (Hexane/EtOAc 4:1).

    • Note: Two spots will appear.[3][4][5][6] The higher Rf spot is typically the desired N1-methyl isomer; the lower Rf spot is the N2-isomer.

  • Workup: Pour the mixture into ice-water (5x reaction volume). Extract with EtOAc (3x). Wash combined organics with water and brine to remove DMF. Dry over

    
    .[7]
    
  • Purification: Flash column chromatography (Gradient: 0

    
     20% EtOAc in Hexanes).
    
    • Target: Isolate the first eluting major isomer (N1-methyl).

    • Validation: 1H NMR (DMSO-d6) typically shows the N-Me singlet around

      
       4.05 ppm for N1, whereas N2-Me often appears slightly downfield or exhibits different coupling patterns on the aromatic ring.
      
Step 2: Palladium-Catalyzed Cyanation

Objective: Convert the aryl bromide to a nitrile. Safety Warning: This step involves cyanide sources. Work in a well-ventilated fume hood. Bleach quench required for all waste.

Reagents:

  • 4-Bromo-1-methyl-1H-indazole (1.0 equiv)

  • Zinc Cyanide (

    
    ) (0.6 equiv)
    
  • 
     (0.05 equiv)
    
  • DMF (degassed) or NMP

Protocol:

  • Degassing: In a pressure vial or Schlenk flask, dissolve the bromide in DMF. Sparge with Argon for 15 minutes.

  • Catalyst Addition: Add

    
     and the Pd-catalyst.
    
  • Reaction: Seal the vessel and heat to 100°C for 4–12 hours.

    • Checkpoint: Conversion should be >95% by LCMS. The nitrile product is usually more polar than the bromide starting material.

  • Workup: Cool to RT. Dilute with EtOAc. Filter through a pad of Celite to remove zinc salts.

    • Safety: Treat the Celite pad and aqueous waste with dilute bleach (NaOCl) to oxidize residual cyanide.

  • Purification: Concentrate the filtrate. Purify via silica chromatography (Hexane/EtOAc gradient).

    • Product: 1-Methyl-1H-indazole-4-carbonitrile.

Step 3: Reduction and Salt Formation

Objective: Reduce the nitrile to the primary amine and isolate as the HCl salt. Reagents:

  • 1-Methyl-1H-indazole-4-carbonitrile (1.0 equiv)

  • 
     (LAH) (2.0 equiv, 1M in THF) or 
    
    
    
  • Solvent: Anhydrous THF

  • Quench: Fieser method (

    
    , 15% NaOH, 
    
    
    
    )
  • Salt formation: 4M HCl in Dioxane

Protocol:

  • Reduction:

    • Place LAH solution in a dry flask under Argon at 0°C.

    • Add the nitrile (dissolved in minimal THF) dropwise.

    • Allow to warm to RT, then reflux for 2 hours if reduction is sluggish.

    • Monitor: IR spectroscopy (disappearance of nitrile stretch at ~2220

      
      ).
      
  • Quench (Fieser Method):

    • Cool to 0°C.[8]

    • Carefully add water (

      
       mL per 
      
      
      
      g LAH), then 15% NaOH (
      
      
      mL), then water (
      
      
      mL).
    • Stir vigorously until a white granular precipitate forms.

    • Filter and wash the solid with THF.

  • Salt Formation:

    • Concentrate the filtrate to obtain the crude free base amine.

    • Redissolve in a small volume of dry Ethanol or

      
      .
      
    • Add 4M HCl in Dioxane (1.5 equiv) dropwise at 0°C.

    • A white precipitate should form immediately.

  • Isolation: Filter the solid, wash with cold ether, and dry under vacuum.

Analytical Data Summary (Expected)

ParameterSpecificationNotes
Appearance White to off-white solidHygroscopic (store in desiccator)
1H NMR (DMSO-d6)

~8.5 (br s, 3H,

), 8.1 (s, 1H), 4.3 (q, 2H,

), 4.1 (s, 3H,

)
Diagnostic

broad singlet confirms salt.[9]
Mass Spec (ESI) [M+H]+ = 162.1Free base mass.
Regio-purity > 98% N1-isomerConfirmed by NOESY (interaction between N-Me and H-7).

Workflow Logic & Troubleshooting

The following diagram illustrates the critical decision points during the synthesis, particularly regarding the separation of isomers and safety quenching.

Workflow Start Start: 4-Bromo-1H-indazole Methylation Step 1: Methylation (MeI/Cs2CO3) Start->Methylation TLC_Check TLC Check: Two spots visible? Methylation->TLC_Check Column Column Chromatography Isolate Top Spot (N1) TLC_Check->Column Yes Cyanation Step 2: Cyanation (Zn(CN)2 / Pd) Column->Cyanation Safety CRITICAL: Bleach Quench of Cyanide Waste Cyanation->Safety Reduction Step 3: Reduction (LiAlH4 / THF) Cyanation->Reduction Salt HCl Salt Formation Reduction->Salt Final Final Product: (1-Methyl-1H-indazol-4-yl)methanamine HCl Salt->Final

Figure 2: Operational workflow highlighting the critical purification and safety steps.

References

  • Indazole Methylation Regioselectivity

    • Luo, G., et al. "Regioselective alkylation of indazoles."[10] Journal of Organic Chemistry, 2006.

    • Context: Explains the thermodynamic preference for N1-alkylation and separ
  • Palladium-Catalyzed Cyanation

    • Schareina, T., et al. "Improved Conditions for the Palladium-Catalyzed Cyanation of Aryl Halides." Journal of Organometallic Chemistry, 2004.
    • Context: Standardizes the Zn(CN)2/Pd(dppf) conditions used in Step 2.
  • Nitrile Reduction Methodologies

    • Saeed, A., et al. "Recent developments in the synthesis of amines from nitriles." Current Organic Chemistry, 2016.
    • Context: Validates LiAlH4 as a primary choice for lab-scale reduction of aryl nitriles.
  • Compound Properties (BenchChem)

    • General physical properties and safety data for brominated indazole intermedi

Disclaimer: This protocol involves hazardous chemicals (alkyl halides, cyanides, metal hydrides).[4] It is intended for use only by qualified personnel in a strictly controlled laboratory environment. Always consult the SDS for every reagent before use.

Sources

Scale-up synthesis techniques for (1-Methyl-1H-indazol-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(1-Methyl-1H-indazol-4-yl)methanamine (CAS: 1000994-95-5) is a high-value heterocyclic building block, frequently utilized as a "hinge-binding" pharmacophore in kinase inhibitors (e.g., JAK, VEGFR targets). While medicinal chemistry routes often rely on unoptimized alkylations and hydride reductions, these methods pose significant safety and purification risks upon scale-up (>100 g).

This Application Note details a process-optimized synthetic route focusing on three critical parameters:

  • Regiocontrol: Maximizing N1-selectivity during the indazole methylation.

  • Safety: Replacing high-temperature copper-mediated cyanations (Rosenmund-von Braun) with mild Pd-catalyzed alternatives.

  • Purity: Implementing a catalytic hydrogenation protocol that suppresses secondary amine by-product formation.

Retrosynthetic Strategy & Workflow

The scalable route disconnects the target into commercially available 4-bromo-1H-indazole .

Key Challenges & Solutions:

  • Challenge: Indazole N-alkylation yields a mixture of N1 (desired) and N2 (undesired) isomers.[1]

    • Solution: Use of thermodynamic control and crystallization-driven purification.

  • Challenge: Nitrile reduction often yields dimeric secondary amines.

    • Solution: Hydrogenation over Raney Nickel in methanolic ammonia.

Caption: Process workflow for the synthesis of (1-Methyl-1H-indazol-4-yl)methanamine highlighting Critical Process Parameters (CPPs).

Detailed Experimental Protocols

Step 1: Regioselective Methylation of 4-Bromo-1H-indazole

Objective: Synthesize 4-bromo-1-methyl-1H-indazole with high N1 regioisomeric purity. Rationale: While NaH/DMF is common, it poses thermal runaway risks on scale. We utilize Potassium tert-butoxide (KOtBu) in THF , which offers better thermal control and favors the thermodynamic N1 product.

Protocol:

  • Setup: Charge a 2L reactor with 4-bromo-1H-indazole (100 g, 0.507 mol) and anhydrous THF (1.0 L). Cool to 0–5 °C.

  • Base Addition: Add KOtBu (1.1 equiv, 62.6 g) portion-wise, maintaining internal temperature <10 °C. Stir for 30 min. Observation: Solution turns dark.

  • Alkylation: Add Methyl Iodide (1.05 equiv, 33.2 mL) dropwise over 45 min.

    • Caution: MeI is a carcinogen and volatile. Use a scrubber system.

  • Reaction: Warm to 20–25 °C and stir for 4 hours.

  • IPC (HPLC): Check conversion. Typical ratio is ~90:10 (N1:N2).

  • Workup: Quench with water (500 mL). Extract with EtOAc (2 x 500 mL). Wash organics with brine, dry (Na2SO4), and concentrate.

  • Purification (Critical): Recrystallize the crude solid from Heptane/EtOAc (9:1) . The N1 isomer crystallizes readily, while the N2 isomer remains in the mother liquor.

    • Yield: ~85 g (80%).

    • Purity: >98% (N1 isomer).

Step 2: Palladium-Catalyzed Cyanation

Objective: Convert aryl bromide to aryl nitrile safely. Rationale: Traditional CuCN (Rosenmund-von Braun) requires 200°C. We use Zn(CN)2 with Pd(dppf)Cl2 , which proceeds at 80–100°C and simplifies heavy metal cleanup.

Protocol:

  • Setup: Charge reactor with 4-bromo-1-methyl-1H-indazole (85 g, 0.40 mol), Zn(CN)2 (0.6 equiv, 28.2 g), and Pd(dppf)Cl2 (2 mol%, 5.8 g).

  • Solvent: Add DMF (850 mL) and water (8.5 mL). Note: Trace water accelerates the catalytic cycle.

  • Degassing: Sparge with Nitrogen for 30 min. (Oxygen poisons the catalyst).

  • Reaction: Heat to 100 °C for 6–12 hours.

  • IPC: Monitor disappearance of bromide.

  • Workup (Cyanide Safety):

    • Cool to RT. Dilute with EtOAc (1 L).

    • Quench: Add 10% aqueous FeSO4 or bleach solution to quench excess cyanide in the aqueous waste stream.

    • Filter through Celite to remove Pd/Zn solids.

    • Wash filtrate with water (3x) to remove DMF.

  • Isolation: Concentrate organic layer. The product, 1-methyl-1H-indazole-4-carbonitrile, is obtained as a solid.

    • Yield: ~56 g (90%).

Step 3: Reduction to Methanamine

Objective: Reduce the nitrile to the primary amine without forming secondary amines (dimers). Rationale: Nitrile reduction intermediates (imines) can react with the product amine to form dimers. Ammonia in Methanol suppresses this side reaction by shifting the equilibrium away from the secondary imine.

Protocol:

  • Setup: Charge a high-pressure autoclave (e.g., Parr reactor) with 1-methyl-1H-indazole-4-carbonitrile (50 g, 0.318 mol).

  • Catalyst: Add Raney Nickel (approx. 10 g of slurry, washed with MeOH).

    • Safety: Raney Nickel is pyrophoric when dry.[2] Handle under water or inert gas at all times.

  • Solvent: Add 7N NH3 in Methanol (500 mL).

  • Hydrogenation: Purge vessel with N2 (3x) then H2 (3x). Pressurize to 50 psi (3.5 bar) H2.

  • Reaction: Stir vigorously at RT for 12–18 hours.

  • IPC: Monitor consumption of nitrile and absence of dimer impurity.

  • Workup:

    • Filter catalyst through a Celite pad (keep wet!).

    • Concentrate filtrate to remove NH3 and MeOH.

    • Acid/Base extraction (optional for high purity): Dissolve residue in 1N HCl, wash with DCM (removes non-basic impurities), basify aqueous layer with NaOH, extract into DCM.

  • Final Product: (1-Methyl-1H-indazol-4-yl)methanamine is obtained as a pale yellow oil or low-melting solid.

    • Yield: ~45 g (88%).

Quantitative Data Summary

ParameterStep 1: MethylationStep 2: CyanationStep 3: Reduction
Reagents MeI, KOtBuZn(CN)2, Pd(dppf)Cl2H2, Raney Ni, NH3
Solvent THFDMFMeOH (7N NH3)
Temperature 0°C to 25°C100°C25°C
Yield 80%90%88%
Major Impurity N2-isomer (removed by cryst.)Des-bromo (trace)Secondary amine dimer
Scale Feasibility High (kg-ready)High (requires CN waste treatment)High (requires autoclave)

Safety & Handling (Critical)

  • Raney Nickel: Pyrophoric.[2] Never expose to air. Dispose of in a dedicated container with water/acid.

  • Cyanides (Zn(CN)2): Highly toxic. In contact with acid, releases HCN gas. All workup must be done in a well-ventilated hood. Keep "Cyanide Antidote Kit" nearby.

  • Methyl Iodide: Alkylating agent/suspected carcinogen. Use double-gloving and scrubber.

References

  • Regioselective Indazole Alkylation

    • Title: Development of a selective and scalable N1-indazole alkyl
    • Source:RSC Advances, 2024, 14, 6367-6373.[3]

    • URL:[Link]3]

  • Palladium-Catalyzed Cyanation

    • Title: Zinc(II)
    • Source:Journal of Organic Chemistry, 2000, 65, 7984–7989.
    • URL:[Link]

  • Nitrile Reduction with Raney Nickel

    • Title: Raney Ni/KBH4: An Efficient and Mild System for the Reduction of Nitriles to Amines.[4]

    • Source:Semantic Scholar / Arkivoc, 2005.
    • URL:[Link]

  • General Indazole Chemistry

    • Title: Synthesis and Chemical Reactivity of 1H-Indazoles.
    • Source:Science of Synthesis, Thieme Chemistry.
    • URL:[Link]

Sources

Troubleshooting & Optimization

Improving yield in the synthesis of (1-Methyl-1H-indazol-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Reference ID: IND-4-AM-OPT Status: Operational Role: Senior Application Scientist

Executive Summary

The synthesis of (1-Methyl-1H-indazol-4-yl)methanamine presents a classic "heterocycle paradox": the molecule is structurally simple, yet its preparation is riddled with regiochemical pitfalls and chemoselectivity issues.

This guide addresses the three critical yield-limiting factors identified in high-throughput process chemistry:

  • N1 vs. N2 Regioselectivity: Controlling the methylation site on the indazole ring.[1]

  • Nitrile Reduction Fidelity: Preventing "dimer" (secondary amine) formation during the hydrogenation of the carbonitrile precursor.

  • Isolation Efficiency: Recovering the hydrophilic primary amine without loss to the aqueous phase or degradation on silica.

Module 1: Regioselective Methylation (The N1/N2 Fork)

User Issue: "I am getting a 60:40 mixture of N1-methyl and N2-methyl isomers. Separation is difficult and my yield is effectively halved."

Root Cause Analysis

Indazoles exhibit annular tautomerism (


).[2] While the 

-tautomer is thermodynamically more stable (aromaticity of the benzene ring is preserved), the

-position is often kinetically accessible depending on the electrophile and solvent.
  • Kinetic Control: Favors N2 alkylation (often observed with weak bases/polar protic solvents).

  • Thermodynamic Control: Favors N1 alkylation (the target).

Optimization Protocol: Thermodynamic Steering

To maximize the N1-isomer, we must utilize conditions that allow for equilibration or strictly favor the more stable anion.

Recommended Reagents:

  • Base: Sodium Hydride (NaH) (60% dispersion in mineral oil).

  • Solvent: THF (Anhydrous) or DMF (if solubility is poor).

  • Electrophile: Methyl Iodide (MeI).

Step-by-Step Protocol:

  • Deprotonation: Dissolve 4-bromo-1H-indazole (1.0 eq) in anhydrous THF at

    
    . Add NaH (1.2 eq) portion-wise.
    
    • Why: Irreversible deprotonation creates the sodium indazolide anion. The sodium cation coordinates tightly, often shielding N2 or favoring the N1 attack due to chelation effects depending on 4-position substitution.

  • Equilibration: Stir for 30 minutes at

    
    , then warm to Room Temperature (RT) for 15 minutes.
    
  • Alkylation: Cool back to

    
    . Add MeI (1.1 eq) dropwise.
    
  • Thermodynamic Push: Allow the reaction to warm to RT and stir for 4-12 hours.

    • Note: If N2 isomer persists, heating to

      
       can sometimes promote rearrangement to the thermodynamic N1 product, although this is rare for simple alkyl groups.
      

Troubleshooting Table: Alkylation

SymptomProbable CauseCorrective Action
High N2 Content Solvent polarity too high (stabilizing N2 transition state) or base too weak (

).
Switch to NaH/THF. Avoid Acetone/K2CO3.
Poly-methylation Quaternization of the N2 position.Strictly control MeI equivalents (1.05 - 1.1 eq).
Incomplete Conversion Moisture in solvent quenching NaH.Dry THF over molecular sieves; ensure NaH quality.
Visualizing the Regioselectivity Logic

IndazoleMethylation Start 1H-Indazole (Tautomeric Mix) Anion Indazolide Anion (Resonance Hybrid) Start->Anion NaH, THF Deprotonation TS_N1 TS: N1 Attack (Thermodynamic) Anion->TS_N1 Path A TS_N2 TS: N2 Attack (Kinetic) Anion->TS_N2 Path B Prod_N1 1-Methyl-1H-indazole (TARGET) TS_N1->Prod_N1 Major Product (Stable Benzenoid) Prod_N2 2-Methyl-2H-indazole (IMPURITY) TS_N2->Prod_N2 Minor Product (Quinoid Structure)

Caption: The bifurcation of indazole alkylation. N1 leads to the stable benzenoid system; N2 leads to the less stable quinoid system.

Module 2: Nitrile Reduction (The "Dimer" Trap)

User Issue: "I reduced 1-methyl-1H-indazole-4-carbonitrile using Pd/C and H2. I see the product mass, but also a large peak at [2M-NH3]. My yield is 30%."

Root Cause Analysis

This is the most common failure mode in nitrile reduction.

  • Mechanism: The nitrile (

    
    ) reduces to the primary imine (
    
    
    
    ).
  • The Side Reaction: The newly formed primary amine (

    
    ) acts as a nucleophile, attacking the intermediate imine to form a secondary imine, which then reduces to a secondary amine (dimer).
    
  • Result: Massive loss of yield to the dimer impurity.

Optimization Protocol: The "Ammonia Flood"

To prevent the primary amine from attacking the imine, you must saturate the system with ammonia. This pushes the equilibrium toward the primary amine (Le Chatelier’s principle) and competitively inhibits the condensation reaction.

Recommended System:

  • Catalyst: Raney Nickel (RaNi) or Raney Cobalt. (Pd/C is prone to poisoning by amines and often favors secondary amines unless acidic conditions are used).

  • Solvent: Methanol (MeOH) saturated with Ammonia (

    
    ).
    
  • Additives:

    
     (Aqueous ammonia) is often sufficient if gaseous 
    
    
    
    is unavailable.

Step-by-Step Protocol:

  • Preparation: In a pressure vessel (Parr shaker or autoclave), dissolve the nitrile (1.0 eq) in 7N

    
     in MeOH (concentration ~0.1 M).
    
    • Crucial: If 7N

      
      /MeOH is not available, use MeOH and add 5-10 equivalents of 
      
      
      
      .
  • Catalyst Addition: Add Raney Nickel (approx. 20-50 wt% relative to substrate).

    • Safety: RaNi is pyrophoric. Add as a slurry in water/alcohol. Do not let it dry.

  • Hydrogenation: Purge with

    
    , then 
    
    
    
    . Pressurize to 50-60 psi (3-4 bar). Shake/stir vigorously at RT for 4-16 hours.
  • Workup: Filter through Celite (keep wet to prevent fire). Rinse with MeOH.[3]

Troubleshooting Table: Reduction

SymptomProbable CauseCorrective Action
Dimer Formation Insufficient Ammonia.Use 7N NH3 in MeOH. Ensure excess NH3 is present throughout.
Stalled Reaction Catalyst poisoning or insufficient pressure.Increase H2 pressure to 100 psi; Wash RaNi thoroughly before use to remove storage alkali.
Green/Blue Product Nickel leaching.Treat crude product with a metal scavenger (e.g., QuadraSil) or wash with EDTA solution.
Visualizing the Reduction Competition

NitrileReduction Nitrile Nitrile (R-CN) Imine Intermediate Imine (R-CH=NH) Nitrile->Imine + H2 Target Primary Amine (R-CH2-NH2) Imine->Target + H2 (Fast) SecImine Secondary Imine (Dimer Precursor) Target->SecImine + Imine (Condensation) Dimer Secondary Amine (Yield Loss) SecImine->Dimer + H2 Ammonia Excess NH3 Ammonia->SecImine Blocks Formation (Equilibrium Shift)

Caption: The "Dimer Trap." The product amine attacks the intermediate imine. Excess Ammonia blocks the red dashed path.

Module 3: Purification (The "Missing Mass" Phenomenon)

User Issue: "My LCMS looks clean, but after column chromatography, I lost 50% of my material. The amine is streaking."

Root Cause Analysis

Primary benzylic-type amines are basic and interact strongly with the acidic silanols on silica gel. This causes irreversible adsorption (loss of mass) and peak tailing (poor separation). Furthermore, these amines can react with atmospheric


 to form carbamates.
Optimization Protocol: The Acid-Base Switch

Avoid chromatography if possible. Use the chemical properties of the amine for purification.[4][5]

Protocol (Acid-Base Extraction):

  • Acidification: Dissolve the crude reaction mixture (after filtering catalyst) in EtOAc. Add 1M HCl (aq).

    • Result: The amine becomes the hydrochloride salt (

      
      ) and moves to the aqueous layer. Non-basic impurities remain in the EtOAc.
      
  • Wash: Separate layers. Wash the aqueous layer 2x with EtOAc/DCM to remove non-basic organic impurities.

  • Basification: Cool the aqueous layer to

    
    . Slowly add 2M NaOH or 
    
    
    
    until pH > 12.
    • Result: The amine is liberated as the free base.[5]

  • Extraction: Extract the cloudy aqueous mixture 3x with DCM (Dichloromethane) or chloroform/isopropanol (3:1) if the amine is very polar.[4]

  • Drying: Dry over

    
     and concentrate.
    

Chromatography Alternative (if extraction fails):

  • Stationary Phase: Use Amine-functionalized Silica (NH-Silica) cartridges.

  • Mobile Phase: If using standard silica, the eluent MUST contain a modifier.

    • Recipe: DCM : MeOH :

      
       (90 : 9 : 1).
      
    • Tip: Pre-wash the column with the eluent to deactivate silanols before loading the sample.

References
  • Regioselectivity in Indazole Alkylation

    • L. Dong, et al. Mechanism of a Highly Selective N2 Alkylation of Indazole. WuXi Biology. (2022).[6]

    • Cheung, M. H., et al. "Regioselective alkylation of indazoles." Tetrahedron Letters 46.38 (2005): 6541-6544.
  • Gould, F. E., et al. "Hydrogenation of nitriles to amines." Journal of Organic Chemistry 25.10 (1960): 1658-1660.
  • Purification of Amines

    • Biotage Application Note, "Strategies for the Purification of Strongly Basic Amines," .

  • Synthesis of Indazole Precursors

    • Organic Syntheses, Coll.[4][7] Vol. 10, p.423 (2004); Vol. 76, p.6 (1999). "Preparation of 1H-Indazole-3-carbonitrile" (Analogous chemistry for 4-CN). .

Sources

Overcoming solubility issues with (1-Methyl-1H-indazol-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Solubility & Formulation Challenges

Status: Operational | Tier: Level 3 (Senior Scientist Support)[1]

Physicochemical Intelligence (The "Why")

Before attempting solubilization, it is critical to understand the molecular architecture of (1-Methyl-1H-indazol-4-yl)methanamine . Solubility issues with this scaffold are rarely random; they are almost always dictated by the interplay between the basic primary amine and the lipophilic indazole core.

Molecular Profile
  • Core Structure: Aromatic Indazole (Lipophilic/Hydrophobic).[1]

  • Functional Handle: Primary Methanamine (

    
    ).[1]
    
  • Key Ionization Center: The primary amine nitrogen.

  • Predicted

    
    :  ~8.8 – 9.2 (Basic).[1]
    
  • LogP (Predicted): ~1.3 – 1.6 (Moderately Lipophilic).[1]

The Solubility Mechanism

The solubility of this compound is pH-dependent .

  • At pH < 7.0 (Acidic): The amine is protonated (

    
    ).[1] The molecule carries a positive charge, significantly enhancing aqueous solubility.
    
  • At pH > 8.0 (Basic/Physiological): The amine exists largely as the free base (

    
    ).[1] The molecule becomes neutral and lipophilic, leading to rapid aggregation and precipitation in aqueous buffers like PBS.
    

Critical Insight: Most researchers fail because they dilute a highly concentrated DMSO stock directly into a neutral pH buffer (pH 7.4), causing the compound to "crash out" as it reverts to its neutral, insoluble free-base form.

Troubleshooting Guides & FAQs

Category A: Solid State & Stock Preparation[1]

Q1: I purchased the compound, but it looks like a sticky oil/gum. Is it degraded? A: Likely not. If you purchased the Free Base form, it often presents as a low-melting solid or viscous oil due to the lack of a stabilizing crystal lattice provided by a counter-ion.

  • Action: Check the Certificate of Analysis (CoA). If it is the Free Base, do not attempt to dissolve it directly in water. Dissolve in 100% DMSO or Ethanol first.[1]

  • Recommendation: For easier handling, request the Hydrochloride (HCl) salt form in future orders, which is typically a crystalline solid.

Q2: My DMSO stock solution freezes in the fridge. Is the compound stable? A: Pure DMSO freezes at 19°C. Freezing is expected and actually preserves chemical stability.

  • Protocol: Thaw the stock completely at room temperature (25°C) and vortex for 30 seconds before use. Ensure no crystals remain at the bottom of the vial.

  • Warning: Do not heat above 37°C, as primary amines can degrade or react with atmospheric

    
     over time.[1]
    
Category B: Aqueous Dilution & Biological Assays

Q3: The compound precipitates immediately when I add it to PBS (pH 7.4). Why? A: This is the "pH Shock" phenomenon. You are introducing a hydrophobic free base into a neutral environment.[1]

  • The Fix:

    • Acidify the Buffer: If your assay tolerates it, lower the buffer pH to 6.0–6.5.

    • Intermediate Dilution: Do not jump from 10 mM DMSO directly to aqueous media. Perform an intermediate dilution step in water/buffer containing 0.1% Formic Acid or Acetic Acid to keep the amine protonated during the transition.

Q4: Can I use the HCl salt directly in cell culture media? A: Yes, but with a caveat. While the HCl salt is water-soluble, adding it to a highly buffered media (like DMEM + 10% FBS at pH 7.4) can still force the equilibrium back toward the free base if the concentration is high (>100 µM).

  • Validation: Inspect the wells under a microscope 1 hour after treatment. "Crystals" or "debris" often indicate precipitation, which causes false negatives (loss of effective concentration) or false positives (physical toxicity to cells).[1]

Master Protocols

Protocol A: The "Golden Stock" Preparation

Use this for long-term storage and reproducibility.

ParameterSpecificationNotes
Solvent Anhydrous DMSO (≥99.9%)Avoid "wet" DMSO; water promotes degradation.[1]
Target Conc. 10 mM or 20 mMHigher concentrations increase risk of precipitation upon freeze/thaw.[1]
Vortexing 30–60 SecondsMandatory.[1] Visually confirm clarity.
Storage -20°C or -80°CAliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles.
Shelf Life 6 MonthsPrimary amines can oxidize; re-verify purity via LC-MS if older.[1]
Protocol B: The "Step-Down" Dilution Method

Use this to prevent precipitation in biological assays.

  • Start: 10 mM Stock in DMSO.

  • Step 1 (Pre-Dilution): Dilute 1:10 into Acidified Water (Water + 0.1% Formic Acid).[1]

    • Result: 1 mM solution (Protonated, Stable).

  • Step 2 (Final Dosing): Dilute the 1 mM solution into your Assay Media (e.g., PBS or DMEM).

    • Result: Final concentration (e.g., 10 µM). The low volume of acid will be buffered by the media, but the kinetic solubility is improved because the compound enters the media in a dispersed, solvated state.

Visualizations (Logic Flows)

Diagram 1: Solubility Decision Tree

Caption: A logic gate for selecting the correct solvent system based on the compound's physical form and assay requirements.

SolubilityDecisionTree Start Start: (1-Methyl-1H-indazol-4-yl)methanamine CheckForm Check Form (CoA) Start->CheckForm IsSalt HCl / TFA Salt (Solid) CheckForm->IsSalt IsBase Free Base (Oil/Solid) CheckForm->IsBase AqSoluble Water/PBS Soluble (up to ~10-20 mM) IsSalt->AqSoluble Yes AssayType Intended Assay? IsSalt->AssayType OrgSoluble Use DMSO or Ethanol (Avoid Water) IsBase->OrgSoluble Yes IsBase->AssayType Must dissolve in DMSO first InVivo In Vivo (Animal) AssayType->InVivo InVitro In Vitro (Cell/Enzyme) AssayType->InVitro Formulation Formulate in: 5% DMSO + 40% PEG400 + Saline InVivo->Formulation DirectAdd DMSO Stock -> Media (Max 0.5% DMSO) InVitro->DirectAdd

Diagram 2: Kinetic Solubility Workflow

Caption: The "Step-Down" dilution method to prevent precipitation shock when moving from organic stock to aqueous media.

DilutionWorkflow Stock 10 mM Stock (100% DMSO) Step1 Intermediate (1 mM) Solvent: Water + 0.1% Acid Stock->Step1 1:10 Dilution (Protonation Step) Final Assay Well (10 µM) Media: PBS/DMEM Stock->Final DIRECT ADDITION (Avoid this!) Precip PRECIPITATION RISK (Cloudy Solution) Stock->Precip If added directly Step1->Final 1:100 Dilution (Final Dosing)

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 153838, 1H-Indazol-4-amine, 1-methyl-. Retrieved from [Link]

  • Kumar, L., et al. (2008). Salt Selection in Drug Development.[1][2] Pharmaceutical Technology. Retrieved from [Link][1]

  • Serajuddin, A. T. (2007).Salt formation to improve drug solubility. Advanced Drug Delivery Reviews.
  • Li, X., et al. (2023). The discovery of water-soluble indazole derivatives as potent microtubule polymerization inhibitors. European Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

Technical Support Center: Stability & Handling of (1-Methyl-1H-indazol-4-yl)methanamine

[1]

Executive Summary

You are accessing the technical guide for (1-Methyl-1H-indazol-4-yl)methanamine . This compound features a primary amine attached to a hydrophobic 1-methyl-indazole core.[1] While the indazole ring provides significant chemical stability, the primary amine is susceptible to oxidative degradation and carbamylation, particularly in dimethyl sulfoxide (DMSO). Furthermore, the compound exhibits steep pH-dependent solubility in aqueous media.

This guide addresses the three most common failure modes reported by researchers:

  • Precipitation in stored DMSO stocks.[1][2][3]

  • Inconsistent potency in biological assays (due to carbamate formation).[1]

  • Compound "crashing out" upon dilution into aqueous buffers.

Module 1: DMSO Stability & Stock Management

The Core Issue: Hygroscopicity & The "Wet" DMSO Trap

DMSO is highly hygroscopic.[2][4] A standard 100% DMSO stock solution can absorb up to 10% water by weight within 24 hours if left uncapped in humid laboratory conditions [1].[1]

For (1-Methyl-1H-indazol-4-yl)methanamine, water absorption triggers two critical failure modes:

  • Solubility Drop: The indazole core is hydrophobic.[1][5] As water content increases, the solvent power decreases, causing the neutral amine to precipitate.

  • Carbamylation: In "wet" DMSO, dissolved CO₂ (from air) reacts reversibly with the primary amine to form a carbamic acid/carbamate species.[1] This artifact can lead to false negatives in binding assays [2].[1]

Visualizing the Degradation Pathway

GStockFresh DMSO Stock(Anhydrous)ExposureAir Exposure(H2O + CO2)Stock->Exposure UncappedWetDMSOWet DMSO(>1% Water)Exposure->WetDMSO AbsorptionCarbamateCarbamate Artifact(False Bio-Assay Data)WetDMSO->Carbamate + CO2 ReactionPrecipMicro-Precipitation(Loss of Titer)WetDMSO->Precip Antisolvent Effect

Figure 1: The cascade of failure initiated by improper DMSO storage.[1] Water absorption drives both chemical modification (carbamylation) and physical loss (precipitation).

Protocol: Creating & Storing Robust Stocks
  • Solvent: Use only anhydrous DMSO (≥99.9%, water <50 ppm).[1]

  • Container: Store in amber glass vials with PTFE-lined caps or polypropylene tubes (e.g., Matrix tubes) with O-ring seals.

  • Temperature: Store at -20°C .

    • Note: DMSO freezes at 19°C. Repeated freeze-thaw cycles introduce water via condensation.[1]

  • Best Practice: Aliquot stocks into single-use volumes (e.g., 50 µL) to avoid freeze-thaw cycles entirely.

Module 2: Aqueous Solubility & pH Dependency

The Science: pKa and Protonation

The primary amine on the methanamine side chain has a pKa of approximately 9.0–9.5 .

  • pH < 8.0: The amine is protonated (

    
    ).[1] The positive charge drastically improves solubility.
    
  • pH > 9.0: The amine is neutral (

    
    ).[1] The hydrophobic indazole core dominates, leading to rapid precipitation.
    
Solubility Estimation Table
Solvent / Buffer ConditionEstimated SolubilityStatusTechnical Recommendation
DMSO (Anhydrous) > 50 mMHigh Ideal for stock solutions.[1]
Water (pH 2.0 - 5.0) > 10 mMGood Stable.[1] Use for HPLC mobile phases.[1]
PBS (pH 7.4) ~ 100 µM - 1 mMModerate Risk of slow precipitation over 24h.[1]
Borate Buffer (pH 9.0) < 10 µMPoor Avoid. Compound acts as a neutral lipophile.[1]
Cell Media (pH 7.4 + Serum) VariableComplex Serum proteins (BSA/FBS) may bind the neutral form, masking solubility issues.[1]
Troubleshooting Aqueous Dilution

Scenario: You dilute the DMSO stock 1000x into assay buffer (pH 7.4), and the solution turns cloudy.

Root Cause: "Crash-out" precipitation.[1][6] The local concentration of the neutral amine exceeds its solubility limit at the injection point.

Corrective Protocol:

  • Acidify the Stock: Add 1 equivalent of HCl to the DMSO stock before dilution.[1] This pre-protonates the amine.

  • Intermediate Dilution: Perform a serial dilution in water (not buffer) first, then add the concentrated buffer components.

  • Sonication: Sonicate the final solution for 5 minutes. (Note: This only redissolves kinetic precipitates, not thermodynamic ones).

Module 3: Chemical Integrity & FAQ

Frequently Asked Questions

Q1: My DMSO stock has turned yellow over time. Is it still good?

  • Diagnosis: Likely oxidative degradation .[1] Primary amines can oxidize to imines or aldehydes in the presence of trace oxidants in DMSO (often peroxides in aged DMSO).

  • Action: Check purity via LC-MS. If the primary peak is <95%, discard. The yellow color often indicates <1% impurity but signals compromised integrity [3].

Q2: I see a "double peak" in my LC-MS. What is it?

  • Diagnosis: If the mass difference is +44 Da (or similar depending on ionization), it is likely the carbamate formed from CO₂ absorption.

  • Action: Acidify the sample with 0.1% Formic Acid.[1] Carbamates are acid-labile and will revert to the parent amine, confirming the diagnosis.

Q3: Can I heat the solution to dissolve the precipitate?

  • Guidance: Yes, but with caution. You may heat to 37°C or 50°C for short periods (<15 mins).

  • Warning: Do not heat above 60°C for extended periods, as this accelerates N-oxidation and potential dimerization of the amine.[1]

Workflow: Handling Precipitates

GStartVisual PrecipitateObservedCheckSolventIs solvent DMSO?Start->CheckSolventCheckpHIs solvent Aqueous?CheckSolvent->CheckpHNoWarmWarm to 37°C+ VortexCheckSolvent->WarmYesCheckpHValCheck pHCheckpH->CheckpHValDiscardDiscard(Water Contamination)Warm->DiscardStill CloudyAddAcidAdd 1 eq. HCl(Protonate)LowerpHAdjust pH < 6.0CheckpHVal->LowerpHIf pH > 7.5CosolventAdd 5-10% DMSOor CyclodextrinCheckpHVal->CosolventIf pH is fixed

Figure 2: Decision tree for recovering precipitated samples. Note that in aqueous buffers, pH adjustment is the most powerful tool for this specific amine.

References

  • BenchChem Technical Support. (2025).[1][5][7] An In-depth Technical Guide to the Hygroscopic Nature of DMSO in Experiments. Retrieved from

  • National Institutes of Health (NIH). (2005).[1] In situ DMSO hydration measurements of HTS compound libraries. PubMed.[1] Retrieved from

  • Cheng, X., et al. (2003).[1][8] Studies on repository compound stability in DMSO under various conditions.[1][2][3][8][9] Journal of Biomolecular Screening.[1][9] Retrieved from

  • PubChem. (2025).[1][10][11] 1-Methyl-1H-indazol-4-amine Compound Summary. National Library of Medicine.[1] Retrieved from

  • ChemGuide. (2023).[1] Solubility of Amines in Water and Organic Solvents.[12] Retrieved from

Technical Support Center: Troubleshooting (1-Methyl-1H-indazol-4-yl)methanamine Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

Topic: (1-Methyl-1H-indazol-4-yl)methanamine (CAS: 1334405-46-7) Department: Chemical Biology & Medicinal Chemistry Support Document ID: TS-IND-004-REV2

Executive Summary & Molecule Profile

The Issue: Users frequently report "low reactivity" or "no conversion" when employing (1-Methyl-1H-indazol-4-yl)methanamine in amide couplings, reductive aminations, or SNAr reactions.

The Reality: The primary amine at position 4 is intrinsically nucleophilic (similar to benzylamine). The observed low reactivity is rarely due to the amine's electronic deactivation. Instead, it is almost exclusively caused by incomplete free-basing of the hydrochloride salt , poor solubility (aggregation) , or unnoticed carbamate formation .

Compound Snapshot
FeatureDetailsImplication
Structure Indazole core, N1-Methyl, C4-Methanamine"Benzylic-like" reactivity.
pKa (approx) ~9.3 (Primary Amine), ~1.5 (Indazole N2)Requires pH > 10.5 to fully depotonate the amine.
Supply Form Often HCl salt (Mono- or Dihydrochloride)CRITICAL: Must be neutralized to react.
Solubility Moderate in MeOH/DMSO; Poor in DCM/Et2OIndazole rings induce π-stacking aggregation.

Diagnostic Flowchart (Interactive Troubleshooting)

Before altering your synthetic route, follow this logic flow to identify the root cause of the failure.

TroubleshootingFlow Start START: Low Conversion Observed CheckSalt Q1: Is the starting material a Salt (HCl)? Start->CheckSalt BaseCheck Q2: Did you add >2.5 eq. of base? CheckSalt->BaseCheck Yes (HCl) SolventCheck Q3: Is the reaction homogeneous? CheckSalt->SolventCheck No (Free Base) BaseCheck->SolventCheck Yes Action_Salt ACTION: Perform Free-Base Extraction (See Protocol A) BaseCheck->Action_Salt No / Unsure CO2Check Q4: Was the amine exposed to air? SolventCheck->CO2Check Yes (Clear) Action_Solvent ACTION: Switch to DMF/DMSO or Add Co-solvent (See Table 1) SolventCheck->Action_Solvent No (Precipitate) Action_CO2 ACTION: Degas solvent; Check for Carbamate by NMR CO2Check->Action_CO2 Yes (Old Stock) Action_Sterics ACTION: Increase Temp to 60°C; Check Electrophile Sterics CO2Check->Action_Sterics No (Fresh)

Figure 1: Decision tree for diagnosing reactivity failures. Blue nodes indicate decision points; Green nodes indicate corrective protocols.

Frequently Asked Questions (Technical Deep Dive)

Q1: I added DIPEA/TEA to the reaction, but the coupling still failed. Why?

Answer: You likely have a "Salt Trap" issue. The commercial material is often supplied as a hydrochloride salt. While DIPEA (Diisopropylethylamine) is a base, it is often insufficient to rapidly and completely break the tight ion pair of a primary ammonium salt in non-polar solvents (like DCM) or when the kinetics of the coupling are slow.

  • The Mechanism: The ammonium salt (

    
    ) is not nucleophilic. If the equilibrium exchange with DIPEA is slow or if the resulting DIPEA-HCl salt precipitates and coats the amine, the reaction stalls.
    
  • The Fix: Do not rely on in situ neutralization for difficult substrates. Perform a distinct Free-Basing Protocol (See Section 4) before adding the electrophile.

Q2: The reaction mixture is cloudy. Is this normal?

Answer: No, this is a major red flag for Aggregation . Indazole rings are flat and electron-rich, leading to strong


 stacking interactions. If the concentration is high (>0.1 M) in solvents like DCM or Toluene, the molecules may aggregate, burying the nucleophilic amine inside the stack.
  • The Fix:

    • Dilute: Lower concentration to 0.05 M.

    • Polarity: Switch to DMF, DMA, or NMP. These solvents disrupt

      
      -stacking.
      
    • Disaggregation: Mild heating (40°C) can break aggregates and significantly boost reaction rates.

Q3: I see a new spot on TLC that isn't product, but the amine is gone. What happened?

Answer: You might have formed a Carbamate . Primary "benzylic-type" amines are excellent at capturing atmospheric


 to form carbamic acids or carbamate salts (

), especially when in solution with a base. This species is non-nucleophilic toward amides.
  • Verification: Check proton NMR. A broad peak shifting around or "missing" amine protons can indicate this.

  • The Fix: Use fresh bottles of amine, purge reaction vessels with Argon/Nitrogen before adding the amine, and avoid long stir times open to air.

Validated Protocols

Protocol A: "The Ironclad" Free-Basing Procedure

Use this when standard "add base and stir" methods fail.

  • Dissolve: Suspend the amine hydrochloride salt in Water (not organic solvent).

  • Basify: Add 1M NaOH dropwise until pH > 12. The free base will likely precipitate or oil out.

  • Extract: Extract 3x with DCM (Dichloromethane) or EtOAc (Ethyl Acetate).

    • Note: If solubility is poor, use 10% MeOH in DCM.

  • Dry: Dry combined organics over

    
    , filter, and concentrate immediately before use.
    
  • Validate: Take a small aliquot for

    
     NMR. Ensure the aliphatic 
    
    
    
    peak has shifted upfield (lower ppm) compared to the salt form.
Protocol B: High-Efficiency Amide Coupling

Optimized for Indazole-4-methanamine.

ComponentRecommendationRationale
Solvent DMF or NMP Prevents aggregation; ensures solubility of polar intermediates.
Coupling Agent HATU or COMU High reactivity required to overcome any residual steric/electronic drag.
Base DIPEA (3.0 equiv)Excess required to buffer the system and ensure N-H is free.
Additives HOAt (if available)Catalyzes the active ester formation better than HOBt.
Temperature Start at 0°C , warm to RT 0°C prevents side reactions; RT drives conversion.

Reference Data

Solvent Screening Table (Solubility of Free Base)
SolventSolubility RatingSuitability for Reaction
Dichloromethane (DCM)Low/ModeratePoor (Risk of precipitation)
Tetrahydrofuran (THF)ModerateGood (If dilute)
Methanol (MeOH)HighAvoid for couplings (Nucleophilic solvent)
DMF / DMSOExcellent Preferred
WaterLow (Insoluble)Use for workup only
References
  • Amide Coupling Principles: Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Indazole Chemistry: Gaikwad, D. D., et al. (2015).[1][2] Indazole: A privileged scaffold in drug discovery.[3] European Journal of Medicinal Chemistry, 81, 145-165. Link

  • pKa Data (Benzylamine Analogue): Evans, D. A. (2005). pKa's of Nitrogen Acids. Harvard University. Link

  • Handling Primary Amines: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 10: Nucleophilic substitution at the carbonyl group). Link

Disclaimer: This guide is intended for qualified research personnel. Always review the Safety Data Sheet (SDS) before handling (1-Methyl-1H-indazol-4-yl)methanamine.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the LC-MS Characterization of (1-Methyl-1H-indazol-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to a comprehensive guide on the liquid chromatography-mass spectrometry (LC-MS) characterization of (1-Methyl-1H-indazol-4-yl)methanamine. This document is designed for researchers, scientists, and drug development professionals who require robust and reliable analytical methods for this and structurally similar molecules. We will move beyond rote protocols to explore the underlying chromatographic and mass spectrometric principles, enabling you to make informed decisions for your specific analytical challenges.

The accurate characterization of pharmaceutical intermediates and active ingredients is the bedrock of drug development. (1-Methyl-1H-indazol-4-yl)methanamine, a substituted indazole, represents a class of compounds frequently encountered in medicinal chemistry. Its structure, featuring a polar primary amine and a heterocyclic indazole core, presents a classic analytical challenge: achieving good chromatographic retention and peak shape while ensuring sensitive and specific detection by mass spectrometry.

This guide provides an objective comparison of two primary LC-MS strategies—Reversed-Phase Liquid Chromatography (RPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC)—supported by established analytical principles and experimental insights.

Analyte Profile: Understanding (1-Methyl-1H-indazol-4-yl)methanamine

Before developing a method, we must understand the physicochemical properties of our target analyte. These properties dictate its behavior in both the chromatographic and mass spectrometric domains.

Chemical Structure:

Key Physicochemical Properties:

PropertyValueImplication for Analysis
Molecular FormulaC₉H₁₁N₃---
Molecular Weight161.21 g/mol Determines the m/z of the molecular ion.
Monoisotopic Mass161.0953 g/mol Used for accurate mass measurement ([M+H]⁺ = 162.1026 m/z).
Predicted XLogP30.5Indicates low hydrophobicity and high polarity, suggesting poor retention on traditional RPLC columns.[1]
Predicted pKa~9.5 (amine)The primary amine will be protonated ([M+H]⁺) at typical acidic LC-MS mobile phase pH values.

The combination of low hydrophobicity (low LogP) and a basic primary amine makes this molecule a prime candidate for the challenges associated with polar analyte analysis.[2][3]

Comparative Chromatographic Strategies

The primary hurdle is achieving adequate retention on a chromatographic column. Without sufficient retention, the analyte will elute in or near the solvent front (void volume), leading to severe ion suppression from the sample matrix and poor reproducibility.[4] We will compare the two most viable strategies: RPLC and HILIC.

Strategy A: Reversed-Phase Liquid Chromatography (RPLC)

RPLC separates molecules based on their hydrophobicity, using a nonpolar stationary phase and a polar mobile phase. For polar compounds like ours, this is inherently challenging.[3][5]

Causality Behind RPLC Method Choices:

The core problem is the analyte's high polarity. Standard C18 columns offer insufficient hydrophobic interaction. To overcome this, we must enhance polar retention mechanisms or use stationary phases with alternative selectivities.

  • Approach 1: Standard C18 with an Acidic Modifier. Using a mobile phase with an acidic additive (e.g., 0.1% formic acid) is standard practice. This serves two purposes: it ensures the primary amine is protonated, leading to a consistent charge state, and it suppresses the ionization of residual silanols on the silica surface, which can otherwise cause peak tailing. However, retention will likely remain minimal.

  • Approach 2: Polar-Embedded/Endcapped Phases. These columns incorporate polar groups within the alkyl chains or at the end (endcapping). This allows for better "wetting" of the stationary phase with highly aqueous mobile phases and provides an alternative interaction mechanism (hydrogen bonding), which can improve the retention of polar analytes.[5]

  • Approach 3: Phenyl-Hexyl Phases. Phenyl-based columns offer a different selectivity based on π-π interactions between the phenyl rings of the stationary phase and the indazole ring of the analyte. This can be a highly effective alternative to purely hydrophobic interactions.

RPLC_Workflow cluster_prep Sample Preparation cluster_lc RPLC System cluster_ms MS Detection Sample Dissolve Sample in Mobile Phase A/Methanol Filter Filter (0.22 µm) Sample->Filter Injector Inject Sample Filter->Injector Column Analytical Column (e.g., Phenyl-Hexyl) Injector->Column Gradient Gradient Elution (Water/ACN + 0.1% FA) ESI ESI Source (+) Column->ESI MS_Scan MS1/MS2 Scan ESI->MS_Scan

Recommended RPLC Protocol:

ParameterRecommendationRationale
Column Phenyl-Hexyl (e.g., 2.1 x 100 mm, 1.8 µm)Provides π-π interactions to retain the indazole ring.
Mobile Phase A Water + 0.1% Formic AcidStandard aqueous phase; acid for protonation and good peak shape.
Mobile Phase B Acetonitrile + 0.1% Formic AcidStandard organic phase.
Gradient 5% to 60% B over 8 minutesA scouting gradient to determine the optimal elution conditions.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 40 °CReduces viscosity and can improve peak shape.
Injection Vol. 2 µLMinimize injection solvent effects.
Strategy B: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is often the superior choice for highly polar analytes. It utilizes a polar stationary phase (e.g., bare silica, amide, diol) and a mobile phase with a high concentration of organic solvent (>70% acetonitrile).[6] Retention is based on the partitioning of the polar analyte into an adsorbed water layer on the stationary phase surface.

Causality Behind HILIC Method Choices:

  • Enhanced Retention: HILIC provides an orthogonal (opposite) retention mechanism to RPLC. Water becomes the "strong" eluting solvent.[5][7] This directly addresses the primary challenge of retaining our polar analyte.

  • Increased MS Sensitivity: The high organic content of the mobile phase promotes more efficient desolvation and ionization in the ESI source.[6][7] This can lead to a significant increase in signal-to-noise compared to RPLC, a critical advantage for trace-level analysis.

HILIC_Workflow cluster_prep Sample Preparation cluster_lc HILIC System cluster_ms MS Detection Sample Dissolve Sample in 90% Acetonitrile Filter Filter (0.22 µm) Sample->Filter Injector Inject Sample Filter->Injector Column HILIC Column (e.g., Amide Phase) Injector->Column Gradient Gradient Elution (ACN -> Water) ESI ESI Source (+) Column->ESI MS_Scan MS1/MS2 Scan ESI->MS_Scan

Recommended HILIC Protocol:

ParameterRecommendationRationale
Column Amide Phase (e.g., 2.1 x 100 mm, 1.7 µm)Offers robust hydrogen bonding interactions.
Mobile Phase A 95:5 Acetonitrile:Water + 10 mM Ammonium FormateHigh organic for retention; buffer for peak shape.
Mobile Phase B 50:50 Acetonitrile:Water + 10 mM Ammonium FormateAqueous phase for elution.
Gradient 0% to 50% B over 8 minutesA typical HILIC gradient, moving from high to low organic.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 40 °CImproves efficiency and reproducibility.
Injection Vol. 2 µLSample must be dissolved in high organic to prevent peak distortion.
Performance Comparison: RPLC vs. HILIC
MetricRPLC (Phenyl-Hexyl)HILIC (Amide)Justification
Retention ModerateStrongHILIC is specifically designed for polar analytes and will provide significantly more retention.[5][7]
Peak Shape Good (with acid)Excellent (with buffer)Both can yield good peaks, but HILIC often excels for basic amines when buffered correctly.
MS Sensitivity GoodExcellentThe high organic mobile phase in HILIC enhances ESI efficiency.[6][7]
Robustness HighModerateRPLC is generally considered more robust. HILIC can be sensitive to sample matrix and requires careful equilibration.[4]
Matrix Effects Potentially High (early elution)Lower (analyte is retained away from early-eluting matrix components)Better retention in HILIC separates the analyte from unretained matrix components that cause ion suppression.

Mass Spectrometry: Ionization and Fragmentation Analysis

The structural information is derived from the mass spectrometer. A logical approach to MS parameter optimization is crucial.

Ionization: Electrospray Ionization (ESI) in positive ion mode is the unequivocal choice. The basic primary amine is readily protonated in the ESI plume to form the [M+H]⁺ ion at m/z 162.1 .

Tandem MS (MS/MS) for Structural Confirmation:

To confirm the structure, we isolate the precursor ion (m/z 162.1) and fragment it using collision-induced dissociation (CID). The resulting product ions are diagnostic of the molecule's structure. Based on the fragmentation of similar benzylamines and indazole cores, we can predict the primary fragmentation pathways.[8][9][10]

  • Neutral Loss of Ammonia (NH₃): The most common fragmentation pathway for protonated primary amines is the loss of ammonia (17.03 Da). This would result in a benzylic-type carbocation.[8]

  • Formation of the Indazole Core Ion: Cleavage of the C-C bond between the methylene group and the indazole ring can occur.

  • Ring Fragmentation: Further fragmentation of the indazole ring structure itself.

Fragmentation cluster_frags Product Ions Precursor Precursor Ion [M+H]⁺ m/z 162.1 Frag1 [M+H - NH₃]⁺ m/z 145.1 Precursor->Frag1 - NH₃ Frag2 [C₈H₇N₂]⁺ m/z 131.1 (Methyl-indazole cation) Precursor->Frag2 - CH₂NH₂ Frag3 [C₇H₅N]⁺ m/z 103.0 Frag2->Frag3 - N₂

Predicted Product Ion Spectrum:

Precursor Ion (m/z)Predicted Product Ion (m/z)Proposed Identity / Neutral Loss
162.1145.1Loss of ammonia (-NH₃) from the protonated amine.[8]
162.1131.1Cleavage yielding the methyl-indazolium cation.[10]
131.1103.0Loss of N₂ from the indazole ring.

MS Experimental Protocols:

  • Full Scan (MS1):

    • Objective: Confirm the presence of the protonated molecular ion.

    • Scan Range: m/z 100-300.

    • Source Parameters: Optimize capillary voltage (~3.5 kV), gas flow, and temperatures for maximum signal of m/z 162.1.

  • Product Ion Scan (MS/MS):

    • Objective: Generate a fragmentation spectrum for structural confirmation.

    • Precursor Ion: Isolate m/z 162.1.

    • Collision Energy (CE): Perform a CE ramp (e.g., 10-40 eV) to find the optimal energy that produces a rich spectrum of fragment ions. The loss of NH₃ is typically a low-energy process, while ring fragmentation requires higher energy.

Conclusion and Recommendations

The robust characterization of (1-Methyl-1H-indazol-4-yl)methanamine is readily achievable with a well-chosen LC-MS strategy. There is no single "best" method; the optimal choice depends on the analytical objective.

Decision_Tree Start What is the primary analytical goal? Goal1 Highest Sensitivity & Retention Required? (e.g., pure substance, bioanalysis) Start->Goal1 Yes Goal2 High Throughput & Maximum Robustness? (e.g., routine QC, complex matrix) Start->Goal2 No HILIC Choose HILIC Method Goal1->HILIC RPLC Choose RPLC Method (Phenyl-Hexyl) Goal2->RPLC

  • For Maximum Sensitivity and Retention: HILIC-MS is the recommended starting point. The superior retention for this polar molecule and the enhanced ESI response make it ideal for trace-level quantification, metabolite identification, and applications where the analyte must be moved far from the solvent front.[6][7]

  • For Maximum Robustness and High Throughput: A well-developed RPLC-MS method using a Phenyl-Hexyl column is an excellent choice. RPLC methods are often more resilient to matrix effects and faster to equilibrate, making them highly suitable for routine quality control (QC) environments.

Ultimately, having both a validated RPLC and HILIC method provides orthogonal confirmation, which is the gold standard for unambiguous identification and comprehensive characterization in drug development.

References

  • Bouchoux, G., Bourcier, S., & van der Rest, G. (2004). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. Journal of Mass Spectrometry, 39(5), 531-541. [Link]

  • Goy, W. J., & Attached, A. T. (2006). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. Journal of the American Society for Mass Spectrometry, 17(9), 1249-1258. [Link]

  • ResearchGate. (n.d.). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. Request PDF. [Link]

  • BioPharma Services. (2023, February 6). BA Method Development: Polar Compounds. [Link]

  • ACS Publications. (2011, November 22). Gas-phase fragmentation characteristics of benzyl-aminated lysyl-containing tryptic peptides. Journal of the American Society for Mass Spectrometry. [Link]

  • PubChem. (n.d.). (1-methyl-1H-imidazol-4-yl)methanamine. [Link]

  • Agilent. (n.d.). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. [Link]

  • Spectroscopy Online. (2020, November 11). LC–MS-Compatible Separation of Polar Compounds Using Silica Hydride Columns. [Link]

  • LCGC International. (2020, November 12). HILIC: The Pros and Cons. [Link]

  • Chrom Tech, Inc. (2025, October 15). Reverse-Phase Liquid Chromatography vs. Hydrophilic Interaction Liquid Chromatography. [Link]

  • Agilent. (2019, July 15). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. [Link]

  • DiVA. (n.d.). Development of UPLC-MS/MS method for the determination of polar metabolites. [Link]

  • AA Blocks. (n.d.). (1-Methyl-1H-Indazol-3-Yl)Methanamine. [Link]

  • Advanced Materials Technology. (2023, May 11). Novel Screening Approach for Comparing LC-MS Reversed-Phase, HILIC Methods. [Link]

  • PubMed. (2012, June 15). LC-MS metabolomics of polar compounds. [Link]

  • PubChem. (n.d.). 1H-Indazol-4-amine, 1-methyl-. [Link]

  • ELTE. (2019, February 10). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. [Link]

  • ResearchGate. (n.d.). Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. Request PDF. [Link]

  • MDPI. (2023, August 3). A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. [Link]

  • PubMed. (2012, November 15). An experimental and theoretical study on fragmentation of protonated N-(2-pyridinylmethyl)indole in electrospray ionization mass spectrometry. [Link]

  • University of Alabama at Birmingham. (2009, January 20). Ion fragmentation of small molecules in mass spectrometry. [Link]

  • PubChemLite. (n.d.). (1-methyl-1h-indazol-6-yl)methanamine. [Link]

  • PubChemLite. (n.d.). 1-methyl-1h-indazol-4-amine (C8H9N3). [Link]

Sources

Comparative Guide: (1-Methyl-1H-indazol-4-yl)methanamine vs. 1H-indazol-4-ylmethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Hinge-Binder" vs. "Scaffold" Dichotomy

In the high-stakes arena of kinase inhibitor design, the selection between 1H-indazol-4-ylmethanamine (Fragment A) and its N1-methylated counterpart, (1-Methyl-1H-indazol-4-yl)methanamine (Fragment B) , is rarely a trivial substitution. It is a strategic decision that dictates the binding mode, metabolic stability, and physicochemical profile of the final drug candidate.

While both serve as critical pharmacophores for targeting Serine/Threonine kinases (e.g., ROCK, AKT, PLK4) and Tyrosine kinases (e.g., VEGFR), their utility diverges sharply:

  • Fragment A (1H-Indazole) is the gold standard for ATP-competitive inhibitors requiring a dual hydrogen-bond interaction (Donor-Acceptor) with the kinase hinge region.

  • Fragment B (1-Methyl-Indazole) acts as a hydrophobic anchor , improving membrane permeability (Papp) and preventing Phase II metabolic conjugation (glucuronidation) at the N1 position, often at the cost of hinge-binding affinity.

This guide dissects the causality behind their performance differences, supported by structural biology principles and synthetic protocols.

Molecular Profile & Physicochemical Comparison

The primary amine in both molecules serves as a versatile handle for amide coupling or reductive amination, typically linking the indazole "head" to a "tail" segment that occupies the solvent-exposed region of the protein.

Feature1H-indazol-4-ylmethanamine (Fragment A)(1-Methyl-1H-indazol-4-yl)methanamine (Fragment B)
CAS Number 474314-43-5192939-46-1
Molecular Weight 147.18 g/mol 161.21 g/mol
H-Bond Donors 3 (NH, NH2)2 (NH2)
H-Bond Acceptors 22
cLogP (Est.) 0.6 – 0.91.1 – 1.4
Tautomerism Exists in equilibrium (1H vs 2H)Locked in 1H-form
Primary Utility Hinge Binding (H-bond Donor)Permeability & Metabolic Stability
Key Risk N1-Glucuronidation (Rapid Clearance)Loss of Hinge Affinity

Biological Activity: The Structural Basis of Potency

The "Activity" of these fragments is defined by how they influence the binding affinity (


) and inhibitory concentration (

) of the final inhibitor.
The Hinge Binding Mechanism

In >70% of kinase inhibitors, the heterocycle mimics the adenine ring of ATP.

  • Fragment A (Unsubstituted): The N1-H acts as a Hydrogen Bond Donor (HBD) to the backbone carbonyl of a hinge residue (e.g., Glu, Met), while N2 acts as a Hydrogen Bond Acceptor (HBA) to the backbone amide. This "bidentate" grip is crucial for nanomolar potency in targets like ROCK1/2 and PKC .

  • Fragment B (Methylated): The methyl group abolishes the HBD capability at N1. If the target kinase requires this H-bond, potency drops by 10–100 fold. However, if the pocket surrounding N1 is hydrophobic (e.g., the "sugar pocket" or a specific gatekeeper region), the methyl group can pick up hydrophobic interactions, maintaining or even improving potency (e.g., in certain IGF-1R inhibitors).

Metabolic Stability & Permeability
  • Fragment A: The exposed N1-H is a prime site for Phase II conjugation (N-glucuronidation), leading to rapid renal clearance.

  • Fragment B: N1-methylation blocks this metabolic soft spot. Furthermore, the removal of a polar HBD increases lipophilicity (higher cLogP), often resulting in better passive diffusion across cell membranes and higher oral bioavailability (

    
    ).
    
Visualization: Hinge Interaction Logic

The following diagram illustrates the decision logic for selecting between the two fragments based on the target binding pocket.

BindingLogic Start Target Kinase Analysis HingeCheck Does Hinge Region require H-Bond Donor? Start->HingeCheck YesDonor Yes: N1-H is critical HingeCheck->YesDonor  Crystal Structure Analysis   NoDonor No: Pocket is Hydrophobic or N1 is solvent exposed HingeCheck->NoDonor SelectA Select 1H-indazol-4-ylmethanamine (Fragment A) YesDonor->SelectA OutcomeA High Potency (Low IC50) Risk: High Clearance SelectA->OutcomeA SelectB Select (1-Methyl-1H-indazol-4-yl)methanamine (Fragment B) NoDonor->SelectB OutcomeB Improved Permeability Metabolic Stability (Blocked N-Gluc) SelectB->OutcomeB

Figure 1: Decision tree for fragment selection based on kinase hinge architecture.

Experimental Protocols

Protocol 1: Synthesis of (1-Methyl-1H-indazol-4-yl)methanamine (Fragment B)

Objective: Selective N1-methylation followed by nitrile reduction.

  • Starting Material: 4-Bromo-1H-indazole or 1H-indazole-4-carbonitrile.

  • Step A: Regioselective Methylation

    • Reagents: NaH (1.2 eq), MeI (1.1 eq), DMF, 0°C to RT.

    • Critical Insight: Indazole methylation yields a mixture of N1 (thermodynamic) and N2 (kinetic) isomers. At room temperature/thermodynamic conditions, N1-Me is favored (~3:1 to 10:1 ratio).

    • Purification: Separate isomers via column chromatography (N1-Me is typically less polar/higher Rf than N2-Me).

  • Step B: Cyanation (if starting from bromo)

    • Reagents: Zn(CN)2, Pd(PPh3)4, DMF, 100°C (Microwave preferred).

  • Step C: Nitrile Reduction

    • Reagents: Raney Nickel, H2 (50 psi) in MeOH/NH3; OR LiAlH4 in THF (0°C).

    • Validation: Verify primary amine formation via LC-MS (M+H = 162.1) and 1H NMR (Singlet at ~2.5 ppm for N-Me; Doublet at ~4.0 ppm for CH2-NH2).

Protocol 2: Handling 1H-indazol-4-ylmethanamine (Fragment A)

Objective: Coupling without N1-alkylation.

  • Protection Strategy:

    • Do not use the free base in alkylation reactions (e.g., SN2 with alkyl halides), as the N1-H is acidic (pKa ~14) and will compete with the primary amine.

    • Recommended: Use the Boc-protected intermediate (tert-butyl (1H-indazol-4-yl)methylcarbamate) for coupling, then deprotect (TFA/DCM) as the final step.

  • Direct Amide Coupling:

    • Reagents: HATU, DIPEA, DMF.

    • Insight: The primary amine (pKa ~9) is significantly more nucleophilic than the indazole N1 (non-nucleophilic in neutral conditions). Selective acylation of the methanamine is achievable without protecting N1 if 1.0 eq of base is used carefully.

Comparative Data Summary (Hypothetical Case Study)

The following table summarizes a typical SAR campaign for a ROCK1 inhibitor , illustrating the trade-off.

ParameterCompound A (Derived from Fragment A)Compound B (Derived from Fragment B)Interpretation
ROCK1 IC50 4.2 nM185 nMN1-H is a critical H-bond donor for ROCK1 hinge.
Caco-2 Permeability

cm/s

cm/s
Methylation significantly improves passive transport.
Microsomal Stability (Human)

min

min
N1-methylation blocks glucuronidation.
Solubility (pH 7.4) 120 µM45 µMMethylation reduces solubility (removes polar H-bond).

References

  • Vertex Pharmaceuticals. (2008). Indazole derivatives as kinase inhibitors.[1][2][3][4][5] U.S. Patent 8,765,743. Link

  • BenchChem. (2025).[5] Application Notes: 3-Methyl-1H-indazol-4-ol in Drug Discovery.[5]Link

  • National Institutes of Health (PMC). (2017). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.Link

  • Chem-Impex. (2024). 1-Methyl-1H-indazol-4-amine Product Guide.Link

  • Journal of Medicinal Chemistry. (2022). Development of selective and scalable N1-indazole alkylation.Link

Sources

IR spectroscopy fingerprints for (1-Methyl-1H-indazol-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Infrared Spectroscopy Fingerprints of (1-Methyl-1H-indazol-4-yl)methanamine and Its Analogs

Authored by: A Senior Application Scientist

The Principle of IR Spectroscopy: A Molecular Vibrational Signature

Infrared spectroscopy measures the interaction of infrared radiation with a molecule. When the frequency of the IR radiation matches the natural vibrational frequency of a specific bond or functional group, the molecule absorbs the radiation. This absorption is recorded as a peak in the IR spectrum. The position of the peak (wavenumber, in cm⁻¹), its intensity (strong, medium, weak), and its shape (broad, sharp) provide a wealth of information about the molecule's structure.[4]

The IR spectrum is typically divided into two main regions:

  • The Functional Group Region (4000-1500 cm⁻¹): Absorptions in this region are characteristic of specific functional groups (e.g., O-H, N-H, C=O).[4]

  • The Fingerprint Region (1500-500 cm⁻¹): This region contains a complex pattern of absorptions arising from the vibrations of the molecule as a whole.[4] Even minor structural differences between two molecules will result in a significantly different fingerprint region, making it a powerful tool for compound identification.[4]

Predicted IR Spectrum of (1-Methyl-1H-indazol-4-yl)methanamine

The structure of (1-Methyl-1H-indazol-4-yl)methanamine contains several key functional groups that will give rise to characteristic IR absorptions: a primary amine (-NH₂), an N-methyl group (-N-CH₃), and a substituted indazole ring.

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Place a small amount of solid sample on the ATR crystal. prep2 Apply pressure using the ATR anvil to ensure good contact. prep1->prep2 acq1 Collect a background spectrum of the empty ATR crystal. prep2->acq1 Place prepared sample in spectrometer acq2 Collect the sample spectrum. acq1->acq2 proc1 Perform automatic baseline correction and ATR correction. acq2->proc1 Raw spectrum data proc2 Label significant peaks and compare with reference spectra or predictions. proc1->proc2

Caption: Workflow for acquiring an IR spectrum using the ATR-FTIR technique.

Step-by-Step Methodology:

  • Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

  • ATR Crystal Cleaning: Clean the surface of the ATR crystal (typically diamond or germanium) with a solvent-moistened, lint-free wipe (e.g., using isopropanol or ethanol) to remove any residues from previous measurements. Allow the solvent to fully evaporate.

  • Background Spectrum Acquisition: With the clean, empty ATR accessory in place, collect a background spectrum. This measurement accounts for the absorbance of the crystal and any atmospheric gases (like CO₂ and water vapor) and is automatically subtracted from the sample spectrum.

  • Sample Application: Place a small amount (typically a few milligrams) of the solid (1-Methyl-1H-indazol-4-yl)methanamine powder onto the center of the ATR crystal.

  • Applying Pressure: Use the instrument's pressure anvil to press the solid sample firmly against the crystal. Good contact is crucial for obtaining a high-quality spectrum.

  • Sample Spectrum Acquisition: Collect the IR spectrum of the sample. The instrument will co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. Apply any necessary corrections, such as an ATR correction, to account for the wavelength-dependent depth of penetration of the IR beam.

  • Cleaning: After the measurement, retract the anvil, and carefully clean the sample off the ATR crystal using a suitable solvent and a soft wipe.

Conclusion

The infrared spectrum of (1-Methyl-1H-indazol-4-yl)methanamine is predicted to be rich in information, providing a clear "fingerprint" for its structural identification. The key distinguishing features will be the simultaneous presence of primary amine absorptions (two N-H stretches, N-H bend, and N-H wag), aliphatic C-H stretches from the methyl and methanamine groups, and the characteristic ring vibrations of the N-substituted indazole core. By comparing this predicted spectrum to those of simpler molecules like indazole and propylamine, the unique contributions of each part of the molecule to the overall spectrum become evident. This guide provides a robust framework for researchers to interpret the experimental IR spectrum of this compound and similar substituted indazoles, ensuring confidence in their structural characterization efforts.

References

  • Fritz Haber Institute. (2006). An infrared spectroscopic study of protonated and cationic indazole.
  • University of California, Los Angeles. IR Spectroscopy Tutorial: Amines.
  • Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines.
  • Specac Ltd. Interpreting Infrared Spectra.
  • Illinois State University. (2015). Infrared Spectroscopy.
  • ResearchGate. Interpretation of IR spectrum of compound 1N2a.
  • 13.10 INTERPRETATION OF IR SPECTRA.
  • RSC Publishing. (1993). Gas-phase Infrared Spectrum of Indazole.
  • Asian Journal of Research in Chemistry. (2025). Principal, Department of Pharmacognosy, NCRD's Sterling Institute of Pharmacy, Nerul (E), Navi Mumbai, Maharashtra, India..
  • Indian Journals. (2025). Rapid Synthesis of Indazole derivatives using Microwave Technology, its Characterisation and Anti-Inflammatory effects Observed in Laboratory Tests.
  • Chem-Impex. 1-Methyl-1H-indazol-4-amine.

Sources

Definitive Structural Elucidation of (1-Methyl-1H-indazol-4-yl)methanamine: A Comparative Analysis of SC-XRD vs. Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Crystallographers Focus: Structural Validation, Regiochemistry (N1 vs. N2), and Experimental Protocols

Executive Summary: The Regioisomer Challenge

In drug development, the indazole scaffold is a privileged structure, frequently utilized in kinase inhibitors and GPCR ligands. However, the methylation of the indazole ring presents a critical regioisomeric ambiguity: N1-methylation vs. N2-methylation .

While (1-Methyl-1H-indazol-4-yl)methanamine is a specific target, its validation represents a broader class of challenges. Standard spectroscopic methods (NMR, MS) often yield inconclusive data due to the rapid tautomeric equilibrium of precursors and the similar electronic environments of the N1 and N2 nitrogens.

This guide establishes Single Crystal X-ray Diffraction (SC-XRD) as the non-negotiable "Gold Standard" for validating this structure, contrasting it with spectroscopic alternatives, and providing a field-tested protocol for its execution.

The Structural Challenge: N1 vs. N2 Ambiguity

The core difficulty lies in the synthesis and identification of the methylated indazole.

  • Target: 1-Methyl-1H-indazol-4-yl derivative (Thermodynamically favored in many conditions).

  • Impurity: 2-Methyl-2H-indazol-4-yl derivative (Kinetically favored or condition-dependent).

Misassignment of this regioisomer can lead to months of wasted biological testing, as the hydrogen bond donor/acceptor profiles of N1- and N2-methylindazoles differ drastically within a protein binding pocket.

Visualization: The Isomer Identification Workflow

Isomer_ID_Workflow Start Crude Reaction Mixture (Methylation of Indazole) NMR 1H/13C NMR & NOESY (Preliminary Screen) Start->NMR MS HRMS (Mass Spec) (Confirms Formula, Not Structure) Start->MS Ambiguity Ambiguity Detected? (Weak NOE / Overlapping Signals) NMR->Ambiguity Cryst Crystallization (Vapor Diffusion/Evaporation) Ambiguity->Cryst Yes (High Risk) Result Definitive Assignment (N1 vs N2 Proven) Ambiguity->Result No (Rarely Definitive) MS->NMR XRD SC-XRD Data Collection (Diffraction Pattern) Cryst->XRD Solve Structure Solution (Direct Methods/SHELXT) XRD->Solve Solve->Result

Figure 1: Decision matrix for structural validation. Note that while NMR is the first line of defense, ambiguity necessitates the transition to SC-XRD.

Comparative Analysis: SC-XRD vs. Alternatives

Why invest time in growing crystals? The following table breaks down the capabilities of each method regarding (1-Methyl-1H-indazol-4-yl)methanamine.

FeatureSC-XRD (Gold Standard) NMR (1H, 13C, NOESY) HRMS (Mass Spec)
Primary Output 3D Electron Density MapMagnetic Environment of NucleiMass-to-Charge Ratio (

)
Regioisomer Proof Absolute (Direct Imaging)Inferred (via NOE proximity)None (Isomers have identical mass)
Sample State Solid (Single Crystal)Solution (

, DMSO-

)
Gas Phase / Ionized
Ambiguity Risk < 1% (unless disordered)High (if NOE signals are weak)N/A
Time to Result 2-7 Days (includes growth)1-2 Hours15 Minutes
Material Required 5-10 mg (recoverable)5-20 mg (recoverable)< 1 mg (destructive)
The "NOE" Trap in NMR

In theory, a NOESY (Nuclear Overhauser Effect Spectroscopy) experiment should show a correlation between the N-Methyl protons and the proton at the C7 position of the indazole.

  • The Problem: If the C7 proton signal is broadened or if the rotation of the methyl group averages the signal, the correlation may be missed. Furthermore, solvent effects in DMSO-

    
     can shift peaks, causing overlap between the aromatic signals, making specific assignment "guesswork" rather than proof.
    
The X-ray Advantage

SC-XRD does not infer connectivity; it sees it. By diffracting X-rays off the electron clouds, we reconstruct the electron density map.[1][2]

  • Result: You clearly see the

    
     bond distance (
    
    
    
    ) at the N1 position, and the distinct lack of substitution at N2.

Experimental Protocol: Structural Validation

This protocol is designed for the hydrochloride salt or free base of (1-Methyl-1H-indazol-4-yl)methanamine.

Phase 1: Crystallization (The Critical Bottleneck)

Small organic amines often crystallize poorly due to high conformational flexibility in the methanamine tail.

  • Method A: Slow Evaporation (Preferred for Salts)

    • Dissolve 10 mg of the compound in minimal Methanol (MeOH).

    • Add Ethanol (EtOH) dropwise until the solution is just sub-saturated.

    • Cover the vial with Parafilm and poke 3-5 small holes.

    • Allow to stand at room temperature for 2-4 days.

  • Method B: Vapor Diffusion (Preferred for Free Base)

    • Dissolve 5 mg in 0.5 mL THF (inner vial).

    • Place inner vial into a larger jar containing 5 mL Pentane (anti-solvent).

    • Seal tightly. Pentane vapors will diffuse into the THF, slowly lowering solubility.

Phase 2: Data Collection
  • Instrument: Single Crystal Diffractometer (e.g., Bruker D8 Quest or Rigaku XtaLAB).

  • Source: Cu-K

    
     (
    
    
    
    ) is preferred for small organic molecules to maximize diffraction intensity, though Mo-K
    
    
    is acceptable.
  • Temperature: 100 K .

    • Why? Freezing the crystal reduces thermal vibration (atomic displacement parameters), allowing for sharper resolution of the flexible methanamine tail (

      
      ).
      
Phase 3: Structure Solution & Refinement
  • Software: OLEX2 or SHELX suite.

  • Space Group Determination: Likely Monoclinic (

    
    ) or Triclinic (
    
    
    
    ), common for planar aromatics.
  • Hydrogen Treatment:

    • Aromatic H: Constrain using a riding model.

    • Amine H (

      
      ): Locate in the Difference Fourier map if data quality permits; otherwise, constrain geometry.
      
Phase 4: Validation Metrics (Self-Validating System)

A "good" structure must meet these criteria before publication:

  • R-factor (

    
    ): 
    
    
    
    (Indicates excellent agreement between model and data).
  • Goodness of Fit (GooF): Close to 1.0 (0.9 - 1.1).

  • CheckCIF: Run the .cif file through the IUCr CheckCIF server. No "A-level" alerts regarding connectivity.

Structural Insights: What the Data Reveals

Upon solving the structure of (1-Methyl-1H-indazol-4-yl)methanamine, the following structural features confirm the identity:

  • Regiochemistry (N1-Me): The electron density map will show a clear spherical density (Carbon) bonded to N1. The bond angle

    
     will be approx 
    
    
    
    .
  • Planarity: The indazole core (9 atoms) should be planar (RMS deviation

    
    ).
    
  • The Methanamine Tail: The

    
     torsion angle will likely adopt a conformation that facilitates intermolecular Hydrogen Bonding.
    
    • Expectation: In the crystal lattice, the terminal

      
       usually acts as both a donor and acceptor, forming "ribbons" or "dimers" connecting adjacent indazole rings.
      
Visualization: The Crystal Lattice Interaction

Lattice_Interaction Mol_A Molecule A (Indazole Core) Amine_A NH2 (Tail A) Mol_A->Amine_A covalent N2_B N2 (Ring B) Amine_A->N2_B 2.9 Å (Stabilizing Interaction) Mol_B Molecule B (Indazole Core) Mol_B->N2_B covalent

Figure 2: Schematic of typical intermolecular hydrogen bonding seen in indazole crystals. The amine tail often anchors to the N2 of a neighboring ring.

Conclusion

For (1-Methyl-1H-indazol-4-yl)methanamine, reliance on NMR alone introduces a non-zero risk of regioisomeric misassignment between the N1 and N2 forms. Single Crystal X-ray Diffraction is the only analytical technique that provides a self-validating, absolute structural proof.

By following the crystallization protocol of slow evaporation (MeOH/EtOH) and collecting data at 100 K, researchers can obtain a definitive structural model that serves as the foundational reference for all subsequent biological and chemical assays.

References

  • Cambridge Crystallographic Data Centre (CCDC). CSD-System: The world’s repository for small molecule crystal structures. [Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. [Link]

  • Dolomanov, O. V., et al. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341. [Link]

  • Spek, A. L. (2003). Single-crystal structure validation with the program PLATON. Journal of Applied Crystallography, 36(1), 7-13. [Link]

Sources

The Indazole Scaffold: A Comparative Analysis of N-Methyl and Methanamine Analogs as Cannabinoid Receptor Modulators

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Drug Discovery

The indazole core has emerged as a privileged scaffold in medicinal chemistry, particularly in the development of potent synthetic cannabinoid receptor agonists (SCRAs). Its structural rigidity and ability to engage in key interactions within the CB1 and CB2 receptor binding pockets have made it a focal point of structure-activity relationship (SAR) studies. This guide provides an in-depth comparative analysis of two key classes of indazole-based analogs: N-methyl-indazole derivatives and indazole methanamine derivatives. We will explore the nuances of their chemical structures, their impact on receptor potency, and the experimental methodologies used to characterize their activity.

The Indazole Core: A Foundation for Potent Cannabinoid Agonism

Indazole-containing compounds have consistently demonstrated high affinity for cannabinoid receptors. The bicyclic aromatic structure of indazole is a key contributor to this, providing a rigid framework for the presentation of pharmacophoric elements. SAR studies have shown that the indazole core is generally superior to the indole core in conferring high potency at both CB1 and CB2 receptors.[1] This enhanced activity is attributed to the specific electronic and steric properties of the indazole ring system, which allow for optimal interactions with key residues in the receptor binding sites.

Comparative Potency: N-Methyl-Indazole vs. Indazole Methanamine Analogs

A critical aspect of SAR in indazole-based SCRAs is the nature of the substituent at the 3-position of the indazole ring. This position is typically occupied by a linker that connects to a "head group," often an amino acid derivative. The two classes of compounds under consideration here are N1-alkylated indazole-3-carboxamides and indazole-3-methanamines.

While direct comparative studies are limited, a synthesis of available data from various SAR investigations allows for an informed analysis of their relative potencies. In general, indazole-3-carboxamides, particularly those with a methyl ester or amide head group, have been shown to be highly potent agonists at the CB1 receptor.[2] The presence of a hydrogen-bonding carboxamide group is a significant contributor to this high affinity.[2]

The following table summarizes the reported potencies of representative compounds from each class, providing a quantitative basis for comparison.

Compound ClassRepresentative CompoundR1 GroupR2 GroupCB1 Ki (nM)CB2 Ki (nM)Source
N1-Alkyl Indazole-3-Carboxamide AMB5-fluoropentylValine methyl ester0.8660.973[1]
N1-Alkyl Indazole-3-Carboxamide 5F-AMB5-fluoropentylValine methyl ester~1~1[1]
N1-Alkyl Indazole-3-Carboxamide MDMB-CHMINACACyclohexylmethyltert-leucinate methyl ester~0.5~0.5[1]
Indazole-3-Methanamine Derivative Not AvailableNot AvailableNot AvailableNot AvailableNot Available

The available data strongly suggests that N1-alkylated indazole-3-carboxamides are a class of highly potent cannabinoid receptor agonists, with many examples exhibiting sub-nanomolar affinities for both CB1 and CB2 receptors.[1] The nature of the N1-alkyl group and the amino acid-derived head group significantly influences this potency.[2][3]

Key Signaling Pathways and Experimental Workflows

The potency of these compounds is a function of their ability to bind to and activate cannabinoid receptors, which are G-protein coupled receptors (GPCRs). Upon agonist binding, these receptors trigger a cascade of intracellular signaling events.

Cannabinoid Receptor Signaling Pathway

The primary signaling pathway for CB1 and CB2 receptors involves the inhibition of adenylyl cyclase through the activation of Gi/o proteins, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, these receptors can signal through β-arrestin pathways, which are involved in receptor desensitization and internalization, as well as G-protein independent signaling.

Cannabinoid Receptor Signaling cluster_membrane Cell Membrane CB1/CB2 CB1/CB2 Receptor G_protein Gi/o Protein CB1/CB2->G_protein Activates Beta_Arrestin β-Arrestin CB1/CB2->Beta_Arrestin Recruits AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Produces Agonist Indazole Analog Agonist->CB1/CB2 Binds to ATP ATP ATP->AC Substrate Downstream Downstream Signaling Beta_Arrestin->Downstream Initiates

Caption: Simplified signaling pathway of cannabinoid receptors upon agonist binding.

Experimental Protocols for Potency Determination

To quantitatively assess the potency of methyl-indazole and indazole methanamine analogs, a series of in vitro pharmacological assays are employed. These assays provide crucial data on the affinity of the compounds for the receptors and their functional efficacy as agonists.

Experimental Workflow for Potency Assessment

A typical workflow for characterizing the potency of a novel indazole analog involves a tiered approach, starting with binding affinity determination, followed by functional assays to measure agonist activity.

Experimental Workflow Start Novel Compound Binding_Assay Radioligand Binding Assay (Determine Ki) Start->Binding_Assay Functional_Assay_1 cAMP Accumulation Assay (Determine EC50/Emax) Binding_Assay->Functional_Assay_1 Functional_Assay_2 β-Arrestin Recruitment Assay (Determine EC50/Emax) Functional_Assay_1->Functional_Assay_2 Data_Analysis Data Analysis & SAR Interpretation Functional_Assay_2->Data_Analysis End Potency Profile Data_Analysis->End

Caption: Tiered experimental workflow for assessing the potency of novel cannabinoid receptor modulators.

Detailed Methodologies

1. Radioligand Binding Assay

This assay determines the affinity of a test compound for the cannabinoid receptors by measuring its ability to displace a radiolabeled ligand.

  • Objective: To determine the equilibrium dissociation constant (Ki) of the test compound.

  • Materials:

    • Cell membranes expressing human CB1 or CB2 receptors.

    • Radiolabeled cannabinoid agonist (e.g., [3H]CP55,940).

    • Test compound (methyl-indazole or indazole methanamine analog).

    • Non-specific binding control (e.g., a high concentration of a non-labeled agonist).

    • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, 0.5% BSA).

  • Procedure:

    • Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.

    • Allow the reaction to reach equilibrium (e.g., 60 minutes at 30°C).

    • Separate the bound from unbound radioligand by rapid filtration through a glass fiber filter.

    • Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

    • Quantify the radioactivity retained on the filters using a scintillation counter.

    • Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve.

    • Calculate the Ki value using the Cheng-Prusoff equation.

2. cAMP Accumulation Assay

This functional assay measures the ability of a compound to act as an agonist by inhibiting the production of cAMP.

  • Objective: To determine the EC50 (half-maximal effective concentration) and Emax (maximum effect) of the test compound as an agonist.

  • Materials:

    • Cells stably expressing the CB1 or CB2 receptor (e.g., CHO-K1 cells).

    • Forskolin (an adenylyl cyclase activator).

    • Test compound.

    • cAMP detection kit (e.g., HTRF, ELISA, or LANCE-based).

  • Procedure:

    • Plate the cells in a multi-well plate and allow them to adhere.

    • Pre-treat the cells with the test compound at various concentrations.

    • Stimulate the cells with forskolin to induce cAMP production.

    • Lyse the cells to release intracellular cAMP.

    • Quantify the cAMP levels using the chosen detection method.

    • Plot the concentration of the test compound against the inhibition of forskolin-stimulated cAMP accumulation to determine the EC50 and Emax values.

3. β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated GPCR, providing a measure of G-protein independent signaling.

  • Objective: To determine the EC50 and Emax of the test compound for β-arrestin recruitment.

  • Materials:

    • Engineered cell line co-expressing the cannabinoid receptor fused to a protein fragment (e.g., ProLink) and β-arrestin fused to a complementary enzyme fragment (e.g., Enzyme Acceptor).

    • Test compound.

    • Substrate for the complemented enzyme.

  • Procedure:

    • Plate the engineered cells in a multi-well plate.

    • Add the test compound at various concentrations.

    • Incubate to allow for receptor activation and β-arrestin recruitment (typically 60-90 minutes at 37°C).

    • Add the detection reagents containing the enzyme substrate.

    • Measure the resulting signal (e.g., chemiluminescence or fluorescence), which is proportional to the extent of β-arrestin recruitment.

    • Plot the concentration of the test compound against the signal to determine the EC50 and Emax values.

Conclusion

The indazole scaffold is a cornerstone in the design of potent synthetic cannabinoid receptor agonists. Within this class, N-methyl-indazole derivatives, particularly the indazole-3-carboxamides, have been extensively studied and shown to exhibit high, often sub-nanomolar, potency at both CB1 and CB2 receptors. The available data suggests that the carboxamide linkage is a key contributor to this high affinity. While data on the comparative potency of indazole methanamine analogs is less prevalent, the established methodologies for receptor binding and functional assays provide a clear path for their characterization. A thorough understanding of the SAR of these compounds, supported by robust experimental data, is crucial for the rational design of novel modulators of the endocannabinoid system with tailored pharmacological profiles.

References

  • Longworth, M., et al. (2017). A series of 1-alkyl and 2-alkyl indazoles derivatives with high CB1 agonist activity. Journal of Medicinal Chemistry.
  • Hess, C., et al. (2018). Pharmacological evaluation of new constituents of “Spice”: synthetic cannabinoids based on indole, indazole, benzimidazole and carbazole scaffolds. Forensic Toxicology.
  • Sparkes, E., et al. (2022). Indazole-3-carboxamides such as ADB-BUTINACA, FUB-AKB-48, ADB-HEXINACA, and ADB-4en-PINACA have a strong affinity for the CB1 receptor. Drug Testing and Analysis.

Sources

A Guide to the Elemental Analysis of (1-Methyl-1H-indazol-4-yl)methanamine and Related Heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and synthetic chemistry, the unambiguous confirmation of a molecule's identity is a cornerstone of scientific rigor. For novel heterocyclic compounds such as (1-Methyl-1H-indazol-4-yl)methanamine, a simple yet powerful technique, elemental analysis, provides the foundational data to corroborate its empirical formula. This guide offers an in-depth comparison of theoretical and experimental elemental analysis data, elucidates the underlying principles, and provides a robust protocol for researchers engaged in the synthesis and characterization of indazole derivatives and other nitrogen-rich heterocycles.

The Imperative of Elemental Analysis: Beyond a Simple Check

Elemental analysis, specifically the determination of carbon (C), hydrogen (H), and nitrogen (N) content, is a quantitative chemical technique that measures the mass percentage of these elements within a sample. For a newly synthesized compound like (1-Methyl-1H-indazol-4-yl)methanamine, this analysis serves two primary, critical functions:

  • Confirmation of Empirical Formula: The technique provides a direct experimental validation of the calculated elemental composition derived from the proposed molecular formula. A close correlation between the experimental and theoretical values is a strong indicator that the desired molecular structure has been successfully synthesized.

  • Assessment of Purity: Significant deviations between the found and calculated values can indicate the presence of impurities, such as residual solvents, starting materials, or byproducts. For instance, the presence of residual water or solvents like ethanol would alter the percentage of carbon and hydrogen detected.

In the context of pharmaceutical development, regulatory bodies such as the FDA require comprehensive characterization of new chemical entities, where elemental analysis plays a crucial role in the data package submitted for regulatory approval.[1][2]

Theoretical vs. Experimental Data: A Comparative Analysis

The first step in the validation process is the calculation of the theoretical elemental composition from the molecular formula. For our target compound, (1-Methyl-1H-indazol-4-yl)methanamine, the molecular formula is C₉H₁₁N₃.[3]

Theoretical Elemental Composition of (1-Methyl-1H-indazol-4-yl)methanamine:

  • Molecular Formula: C₉H₁₁N₃

  • Molecular Weight: 161.21 g/mol

  • Carbon (C): (9 * 12.011 / 161.21) * 100% = 67.06%

  • Hydrogen (H): (11 * 1.008 / 161.21) * 100% = 6.88%

  • Nitrogen (N): (3 * 14.007 / 161.21) * 100% = 26.06%

To contextualize these theoretical values, we can compare them with experimental data obtained for structurally related indazole derivatives. The following table includes data for our target compound and a comparative compound from the literature, Indazol-1-yl-acetic acid ethyl ester, to illustrate the expected agreement between theoretical and experimental results for this class of compounds.

CompoundMolecular FormulaAnalysis% Carbon (C)% Hydrogen (H)% Nitrogen (N)
(1-Methyl-1H-indazol-4-yl)methanamine C₉H₁₁N₃Theoretical 67.06 6.88 26.06
Indazol-1-yl-acetic acid ethyl esterC₁₁H₁₂N₂O₂Theoretical 64.695.9213.72
Experimental [1]64.605.9013.70

As the data for Indazol-1-yl-acetic acid ethyl ester demonstrates, experimental results for a pure compound typically fall within ±0.4% of the theoretical values, which is the generally accepted margin of error for this technique.

Experimental Protocol: CHN Combustion Analysis

The determination of carbon, hydrogen, and nitrogen content is most commonly performed using an automated elemental analyzer based on the Dumas method of combustion.[4]

Principle of Operation

A small, precisely weighed amount of the sample is combusted in a high-temperature furnace (around 1000°C) in the presence of a controlled amount of pure oxygen. This process converts the carbon in the sample to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂) and its various oxides (NOₓ). The resulting gases are then passed through a reduction chamber containing heated copper to convert any nitrogen oxides to dinitrogen gas. The mixture of CO₂, H₂O, and N₂ is then separated by gas chromatography and quantified using a thermal conductivity detector (TCD).

Step-by-Step Methodology
  • Sample Preparation:

    • Ensure the sample is homogenous and dry. Lyophilize if necessary to remove residual water.

    • Accurately weigh 1-3 mg of the sample into a tin capsule using a microbalance. The exact weight is critical for accurate calculations.

    • Seal the tin capsule to enclose the sample.

  • Instrument Setup and Calibration:

    • Perform daily checks of the elemental analyzer, ensuring sufficient levels of oxygen and helium (carrier gas), and checking the condition of the combustion and reduction tubes.

    • Calibrate the instrument using a certified organic standard with a known elemental composition (e.g., acetanilide). This calibration is used to generate a response factor for the detector for each element.

  • Sample Analysis:

    • Place the sealed tin capsule into the instrument's autosampler.

    • Initiate the analysis sequence. The sample is dropped into the combustion furnace.

    • The resulting gases are swept by the helium carrier gas through the reduction furnace and then onto the chromatographic column for separation.

    • The TCD detects the concentration of each gas as it elutes from the column.

  • Data Processing:

    • The instrument's software integrates the detector signal for each gas peak.

    • Using the sample weight and the calibration factor, the software calculates the percentage of C, H, and N in the original sample.

Visualizing the Workflow and Logic

To better understand the experimental process and the logic of data interpretation, the following diagrams are provided.

Elemental_Analysis_Workflow Experimental Workflow for CHN Analysis cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing weigh 1. Weigh 1-3 mg of Sample encapsulate 2. Encapsulate in Tin Foil weigh->encapsulate combustion 3. Combustion (~1000°C with O₂) encapsulate->combustion reduction 4. Reduction (NOx -> N₂) combustion->reduction separation 5. GC Separation (CO₂, H₂O, N₂) reduction->separation detection 6. TCD Detection separation->detection calculation 7. Calculate % Composition detection->calculation

Caption: A flowchart of the CHN elemental analysis process.

Confirmation_Logic Logical Framework for Compound Confirmation Proposed_Structure Proposed Structure (1-Methyl-1H-indazol-4-yl)methanamine Molecular_Formula Molecular Formula (C₉H₁₁N₃) Proposed_Structure->Molecular_Formula Theoretical_Values Theoretical % Values (C, H, N) Molecular_Formula->Theoretical_Values Comparison Compare Values (within ±0.4%) Theoretical_Values->Comparison Experimental_Values Experimental % Values (from CHN Analyzer) Experimental_Values->Comparison Confirmation Structure Confirmed (High Purity) Comparison->Confirmation Yes Discrepancy Structure Questioned (Impure or Incorrect) Comparison->Discrepancy No

Caption: The logic of confirming a chemical structure using elemental analysis.

Conclusion

Elemental analysis remains a fundamental and indispensable tool in the arsenal of the synthetic and medicinal chemist. For novel compounds like (1-Methyl-1H-indazol-4-yl)methanamine, it provides a swift, cost-effective, and reliable method to confirm the empirical formula and assess purity. When the experimentally determined percentages of carbon, hydrogen, and nitrogen align closely with the theoretical values, it builds a strong foundation of evidence for the compound's identity, which is further corroborated by spectroscopic techniques such as NMR and mass spectrometry. This guide provides the necessary framework for researchers to apply and interpret elemental analysis data with confidence in their pursuit of new molecular entities.

References

  • Teixeira, F. C., Ramos, H., Antunes, I. F., Curto, M. J. M., Duarte, M. T., & Bento, I. (2006). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 11(11), 867–889. Available at: [Link]

  • Application Research of Elemental Analysis (EA) in Drug Development and Quality Control. (2026). Preprints.org. Available at: [Link]

  • CHNS Elemental Analysers. (2008). Royal Society of Chemistry. Available at: [Link]

  • The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. VELP Scientifica. Available at: [Link]

  • Why Weighing is Crucial to Quantify Organic Elements in a Sample. Mettler Toledo. Available at: [Link]

Sources

Safety Operating Guide

Comprehensive Safety & Handling Guide: (1-Methyl-1H-indazol-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Summary

Treat as: CORROSIVE (Category 1B) & ACUTE TOXIN

(1-Methyl-1H-indazol-4-yl)methanamine is a primary amine attached to a bicyclic indazole core. While specific toxicological data for this exact intermediate may be sparse in public databases, Structure-Activity Relationship (SAR) principles mandate that it be handled with the rigorous safety standards applied to benzylic-type amines and corrosives .

Immediate Hazard Profile:

  • Skin/Eye Contact: High risk of chemical burns and irreversible eye damage due to the basicity of the methanamine group.

  • Inhalation: Mucous membrane destruction; potential respiratory sensitization.

  • Reactivity: Incompatible with strong acids (exothermic), acid chlorides, and chloroformates.

Part 2: Hazard Assessment & SAR Analysis (The "Why")

To build a self-validating safety protocol, we must understand the chemical behavior driving the risk.

The Amine Functional Group (The Corrosive Driver)

The methanamine side chain (


) is a primary amine. In biological tissues, amines saponify fats and denature proteins, leading to liquefaction necrosis . Unlike acid burns, which form a protective scab (coagulative necrosis), amine burns penetrate deeper as long as the chemical remains.
  • Implication: Immediate flushing is critical; simple wiping is insufficient.

The Indazole Core (The Bioactive Driver)

Indazoles are privileged structures in medicinal chemistry, often designed to interact with protein kinases.

  • Implication: Beyond immediate corrosion, there is a potential for systemic toxicity or unrecognized biological activity. Standard nitrile gloves may protect against the burn, but permeation could lead to systemic absorption.

Part 3: Personal Protective Equipment (PPE) Protocol

We utilize a "Defense in Depth" strategy. PPE is the final barrier, not the first.

PPE Decision Matrix

The following diagram illustrates the logical flow for selecting PPE based on your specific operational state (Solid vs. Solution).

PPE_Decision_Matrix Start Start: Assess Physical State State_Solid Solid / Powder Start->State_Solid State_Solution Solution / Liquid Start->State_Solution Resp_Solid Respiratory: N95 or P100 (Particulate Filter) State_Solid->Resp_Solid Resp_Liquid Respiratory: Fume Hood Mandatory (Organic Vapor Cartridge backup) State_Solution->Resp_Liquid Glove_Solid Gloves: Double Nitrile (Outer > 5 mil) Resp_Solid->Glove_Solid Eye_Protection Eyes: Chemical Splash Goggles (NO Safety Glasses) Glove_Solid->Eye_Protection Glove_Liquid Gloves: Laminate (Silver Shield) or High-Grade Neoprene Resp_Liquid->Glove_Liquid Glove_Liquid->Eye_Protection Body_Protection Body: Lab Coat (Buttoned) + Chemical Apron Eye_Protection->Body_Protection

Figure 1: PPE Selection Logic Flow based on physical state handling.

Detailed Specifications
1. Hand Protection (The Critical Barrier)

Recommendation: Double Gloving Protocol

  • Inner Layer: Standard disposable nitrile (exam grade).

  • Outer Layer: Extended cuff Nitrile (minimum 5 mil thickness) or Neoprene.

  • Rationale: Primary amines can permeate thin nitrile. The "breakthrough time" for generic nitrile with amines can be <15 minutes. Double gloving provides a "sacrificial" outer layer.

    • Reference Standard: ASTM F739 (Standard Test Method for Permeation of Liquids and Gases).

Glove MaterialEst.[1][2][3][4] Breakthrough (Amine Solvents)Usage Recommendation
Thin Nitrile (4 mil) < 10 minsInner layer only.
Thick Nitrile (8 mil) 30 - 60 minsStandard outer layer. Change immediately upon splash.
Neoprene > 120 minsRecommended for handling concentrated stock solutions.
Laminate (Silver Shield) > 480 minsMandatory for spill cleanup or prolonged immersion.
2. Eye & Face Protection

Recommendation: Unvented/Indirect Vent Chemical Goggles

  • Strict Prohibition: Do NOT rely on standard safety glasses.

  • Rationale: Amine vapors are lachrymators (tear-inducing) and can cause corneal edema ("blue haze" vision) even without liquid splash. Goggles seal the eyes from vapors.

3. Respiratory Protection
  • Primary Control: All handling must occur inside a certified Chemical Fume Hood .

  • Secondary Control (if hood unavailable): Full-face respirator with Multi-Gas/Vapor (Organic Vapor + Methylamine) cartridges. Simple organic vapor (OV) cartridges may desorb amines; ensure the cartridge is rated for amines.

Part 4: Operational Workflow

Step 1: Weighing & Transfer
  • Static Control: Use an anti-static gun if the powder is fluffy. Static discharge can disperse amine dust onto the user.

  • Containment: Place the balance inside the fume hood. If this is impossible, weigh inside a glove bag or use a closed-transfer vessel .

  • Solvent Addition: Add solvent slowly. Amines are basic; dissolving them in protic solvents can be exothermic.

Step 2: Reaction Monitoring
  • Sampling: Do not remove the reaction vessel from the hood to sample. Use a long-needle syringe to withdraw aliquots through a septum.

  • Quenching: If using acid to quench an amine reaction, expect rapid heat generation. Use an ice bath.

Part 5: Decontamination & Disposal

Core Directive: Segregation is vital. Mixing amines with acid waste streams can cause violent eruptions or toxic fumes.

Disposal_Workflow Waste_Gen Waste Generation Check_pH Check pH / Class Waste_Gen->Check_pH Amine_Stream Basic/Amine Waste Stream Check_pH->Amine_Stream pH > 7 Acid_Stream Acid Waste Stream Check_pH->Acid_Stream pH < 7 Segregation Segregate Container (Do NOT Mix) Amine_Stream->Segregation Acid_Stream->Segregation Keep Separate Labeling Label: 'Corrosive - Basic' List: (1-Methyl-1H-indazol...) Segregation->Labeling

Figure 2: Waste segregation workflow to prevent incompatibility accidents.

Disposal Protocol
  • Container: Use High-Density Polyethylene (HDPE) containers. Glass is acceptable but prone to breakage.

  • Labeling: Clearly mark as "Hazardous Waste - Basic/Alkaline - Toxic" . Explicitly list "(1-Methyl-1H-indazol-4-yl)methanamine".

  • Empty Containers: Triple rinse with a solvent (e.g., methanol) before disposal. Treat the rinsate as hazardous waste.

Part 6: Emergency Response

ScenarioImmediate Action
Skin Contact Drench immediately. Use safety shower for 15 minutes.[5] Do not use creams/ointments.
Eye Contact Irrigate immediately at eyewash station for 15+ minutes. Hold eyelids open.
Inhalation Move to fresh air.[5][6][7] If breathing is difficult, oxygen should be administered by trained personnel.
Spill (Solid) Cover with sand/vermiculite. Do not sweep (creates dust).[6] Scoop into container.
Spill (Liquid) Absorb with chemically inert pads . Do NOT use paper towels (rapid oxidation risk).

Part 7: References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[8] [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450).[8] United States Department of Labor. [Link][8]

  • PubChem. (2023). Compound Summary: Methanamine (General Amine Safety Data). National Library of Medicine. [Link]

Sources

×

Retrosynthesis Analysis

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Reactant of Route 1
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.